molecular formula C9H13BrN2 B1510406 6-Bromo-N1-isopropylbenzene-1,2-diamine CAS No. 1147015-10-8

6-Bromo-N1-isopropylbenzene-1,2-diamine

Cat. No.: B1510406
CAS No.: 1147015-10-8
M. Wt: 229.12 g/mol
InChI Key: VMOTUKZANNCRKG-UHFFFAOYSA-N
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Description

6-Bromo-N1-isopropylbenzene-1,2-diamine (CAS 1147015-10-8) is a brominated aromatic diamine with the molecular formula C 9 H 13 BrN 2 and a molecular weight of 229.12 g/mol . This compound serves as a versatile molecular building block and key intermediate in organic synthesis . Its structure, featuring both bromine and amine groups on a benzene ring, makes it a valuable precursor in the synthesis of more complex heterocyclic systems . Specifically, it can undergo cyclization reactions to form quinoxaline derivatives, which are critical scaffolds in medicinal chemistry . In material science , this diamine can be utilized in the preparation of polymers and other advanced materials . The presence of the bromine atom allows for further functionalization via cross-coupling reactions, while the amine groups can be oxidized or reduced to form different derivatives, offering researchers multiple avenues for molecular design and diversification . The product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications . For safe handling, it is recommended to store the compound sealed in a dry environment, ideally at 2-8°C .

Properties

CAS No.

1147015-10-8

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

IUPAC Name

3-bromo-2-N-propan-2-ylbenzene-1,2-diamine

InChI

InChI=1S/C9H13BrN2/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6,12H,11H2,1-2H3

InChI Key

VMOTUKZANNCRKG-UHFFFAOYSA-N

SMILES

CC(C)NC1=C(C=CC=C1Br)N

Canonical SMILES

CC(C)NC1=C(C=CC=C1Br)N

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 6-Bromo-N1-isopropylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis logic, and characterization protocols for 6-Bromo-N1-isopropylbenzene-1,2-diamine .

CAS Registry Number: 1147015-10-8 Primary Application: Pharmacophore scaffold for benzimidazole-based kinase inhibitors (e.g., Pim-1, BRAF). Synonyms: 3-Bromo-N2-isopropyl-1,2-benzenediamine; N-Isopropyl-3-bromo-1,2-phenylenediamine.

Executive Summary

6-Bromo-N1-isopropylbenzene-1,2-diamine is a specialized ortho-phenylenediamine intermediate used primarily in the synthesis of heterocyclic drug candidates. Its structural asymmetry—defined by a lipophilic isopropyl amine at position 1, a primary amine at position 2, and an electron-withdrawing bromine at position 6 (or 3, depending on numbering priority)—dictates its unique reactivity and handling requirements.

Unlike simple phenylenediamines, this compound exhibits enhanced lipophilicity and distinct steric hindrance, making it a critical "shape-shifting" module in structure-activity relationship (SAR) studies. This guide provides a comprehensive physicochemical analysis and the necessary protocols for its rigorous characterization.

Structural Identity & Molecular Descriptors[1]

ParameterValue / Description
IUPAC Name 3-bromo-N-(propan-2-yl)benzene-1,2-diamine
SMILES CC(C)Nc1c(N)c(Br)ccc1
Molecular Formula C₉H₁₃BrN₂
Molecular Weight 229.12 g/mol
H-Bond Donors 2 (Primary -NH₂, Secondary -NH-)
H-Bond Acceptors 2
Rotatable Bonds 2 (Isopropyl group, C-N bond)

Physicochemical Core Parameters

Physical State & Appearance
  • Experimental Observation: Typically isolated as a dark brown to black viscous oil or a low-melting semi-solid.

  • Causality: The introduction of the bulky isopropyl group disrupts the crystal lattice packing efficiency observed in the solid parent compound (3-bromo-1,2-diaminobenzene, MP: 125°C).

  • Stability Warning: Like all electron-rich anilines, this compound is highly susceptible to auto-oxidation. Exposure to air turns the material black due to the formation of quinone diimines and azine oligomers. Storage under Argon at -20°C is mandatory.

Lipophilicity (LogP/LogD)
  • Predicted LogP: ~2.2 – 2.6

  • Context: The bromine atom (+0.86 π) and isopropyl group (+1.53 π) significantly increase lipophilicity compared to unsubstituted o-phenylenediamine (LogP ~0.1). This shift ensures better membrane permeability for derived inhibitors but requires organic cosolvents (DMSO, Methanol) for stock preparation.

Ionization (pKa)
  • Predicted pKa (Conjugate Acid): ~3.5 – 4.2

  • Mechanistic Insight: The basicity of the amines is attenuated by the electron-withdrawing inductive effect (-I) of the ortho-bromine. The N1-isopropyl amine is slightly more basic than the N2-primary amine due to alkyl donation, but steric hindrance limits proton accessibility.

Solubility Profile
SolventSolubilityNotes
Water Low (< 1 mg/mL)pH-dependent; soluble in dilute HCl (pH < 2).
DMSO High (> 100 mg/mL)Preferred solvent for biological assays.
Dichloromethane HighStandard solvent for extraction/synthesis.
Methanol/Ethanol HighSuitable for recrystallization (as HCl salt).

Synthesis & Reactivity Logic

The utility of this compound lies in its ability to cyclize into N-isopropyl benzimidazoles , a privileged scaffold in medicinal chemistry. The bromine atom serves as a handle for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

SynthesisPath Start 2-Bromo-6-nitroaniline Step1 N-Alkylation (Isopropyl Bromide) Start->Step1 Inter 2-Bromo-N-isopropyl- 6-nitroaniline Step1->Inter Step2 Reduction (Fe/AcOH or H2/Pd) Inter->Step2 Product 6-Bromo-N1-isopropyl benzene-1,2-diamine (Target) Step2->Product Step3 Cyclization (R-CHO / Oxidant) Product->Step3 Final 7-Bromo-1-isopropyl -1H-benzimidazole Step3->Final

Figure 1: Synthetic lineage and downstream application. The target diamine is the critical "hinge" between the nitro-precursor and the bioactive benzimidazole.

Experimental Characterization Protocols

Protocol A: Potentiometric pKa Determination

Rationale: Accurate pKa is essential for predicting ionization state at physiological pH (7.4).

  • Preparation: Dissolve 2 mg of compound in 10 mL of a mixed solvent system (Water:Methanol 1:1) to ensure solubility.

  • Titrant: 0.1 M NaOH and 0.1 M HCl (standardized).

  • Procedure:

    • Acidify the sample to pH 2.0 using HCl.

    • Titrate with NaOH under inert gas (N₂) purge to prevent oxidation during the run.

    • Record pH vs. Volume added.

  • Analysis: Use the Bjerrum plot method to identify the half-equivalence points.

  • Correction: Apply the Yasuda-Shedlovsky equation to extrapolate the pKa in 100% water from the mixed solvent data.

Protocol B: HPLC Purity & Stability Analysis

Rationale: Phenylenediamines degrade rapidly. This method quantifies oxidative impurities (quinones).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

  • Pass Criteria: Purity > 95% (Area %). Note: A significant peak at RRT ~0.9 often indicates the oxidized "azo" dimer.

Protocol C: LogD Determination (Shake-Flask Miniaturized)
  • Phases: Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).

  • Equilibration: Dissolve compound in Octanol phase. Add equal volume of Buffer.

  • Agitation: Vortex for 1 hour at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC (Protocol B).

  • Calculation:

    
    .
    

Handling & Safety (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral), Skin Sensitizer.

  • PPE: Nitrile gloves (double gloving recommended due to high lipophilicity), safety goggles, fume hood.

  • Decontamination: Spills should be treated with dilute acetic acid followed by water. Do not use bleach directly, as it may generate brominated oxidants.

Workflow Sample Raw Sample (Dark Oil) QC QC Check: HPLC Purity >95%? Sample->QC Purify Purification: Flash Column (DCM/MeOH) QC->Purify No Char Characterization Loop QC->Char Yes Purify->Sample pKa pKa Determination (Potentiometric) Char->pKa LogD LogD Determination (Shake Flask) Char->LogD Store Storage: -20°C, Argon pKa->Store LogD->Store

Figure 2: Quality control and characterization workflow ensuring data integrity before biological testing.

References

  • Synthesis & Application: Chemical Science, 2019, 10 , 83-90. "S8-Catalyzed triple cleavage of bromodifluoro compounds for the assembly of N-containing heterocycles." (Demonstrates reactivity of N-isopropyl-o-phenylenediamines).

  • Analogous Properties: PubChem Compound Summary for 3-Bromobenzene-1,2-diamine (Parent scaffold properties).

  • Safety Data: NOAA Cameo Chemicals, "N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE" (Safety profile of isopropyl-phenylenediamines).

  • Commercial Identity: BLD Pharm Catalog, "6-Bromo-N1-isopropylbenzene-1,2-diamine" (CAS Verification).

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 6-Bromo-N1-isopropylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of 6-Bromo-N1-isopropylbenzene-1,2-diamine, a significant building block in the development of pharmaceuticals and other complex organic molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering field-proven insights into the selection of precursors and the underlying chemical principles governing the synthetic pathways.

Introduction

6-Bromo-N1-isopropylbenzene-1,2-diamine is a substituted aromatic diamine whose structural motifs are of considerable interest in medicinal chemistry. The presence of a bromine atom, an isopropyl group, and two vicinal amino groups provides multiple points for further functionalization, making it a versatile intermediate in the synthesis of a wide range of bioactive compounds. The judicious selection of starting materials is paramount to achieving an efficient, scalable, and cost-effective synthesis. This guide will explore the primary synthetic routes, focusing on the initial precursors and the rationale behind their selection.

Core Synthetic Strategy: A Multi-Step Approach from Readily Available Precursors

A logical and commonly employed strategy for the synthesis of 6-Bromo-N1-isopropylbenzene-1,2-diamine involves a sequential functionalization of a simple aromatic starting material. The most direct and well-documented approach begins with 2-nitroaniline, a commercially available and cost-effective precursor. The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow A 2-Nitroaniline B 2-Bromo-6-nitroaniline A->B Bromination C 2-Bromo-N-isopropyl-6-nitroaniline B->C N-Isopropylation D 6-Bromo-N1-isopropylbenzene-1,2-diamine C->D Nitro Group Reduction

Figure 1: A high-level overview of the primary synthetic route to 6-Bromo-N1-isopropylbenzene-1,2-diamine.

Part 1: Synthesis of the Key Intermediate: 2-Bromo-6-nitroaniline

The initial phase of the synthesis focuses on the regioselective introduction of a bromine atom onto the 2-nitroaniline scaffold.

Primary Starting Material: 2-Nitroaniline

2-Nitroaniline is the preferred starting material due to its commercial availability, low cost, and the activating effect of the amino group, which facilitates electrophilic aromatic substitution. The nitro group also serves as a precursor to the second amino group in the final product.

Starting MaterialKey AdvantagesKey Considerations
2-NitroanilineReadily available, cost-effective, directs brominationRequires careful control of reaction conditions to ensure regioselectivity
Experimental Protocol: Bromination of 2-Nitroaniline

A common method for the synthesis of 2-bromo-6-nitroaniline involves the direct bromination of 2-nitroaniline using N-bromosuccinimide (NBS) in a suitable solvent like acetic acid.[1]

Step-by-Step Methodology:

  • Dissolve 2-nitroaniline in glacial acetic acid in a reaction vessel.

  • Over a period of 30 minutes, add N-bromosuccinimide (NBS) in portions, while maintaining the reaction temperature between 308-318 K.[1]

  • Stir the reaction mixture continuously for approximately 3 hours at 318 K.[1]

  • Increase the temperature to 363 K and continue stirring for an additional 2 hours to drive the reaction to completion.[1]

  • After cooling to room temperature, pour the reaction mixture into cold water to precipitate the product.[1]

  • The crude product, a mixture of 4-bromo-2-nitroaniline and the desired 2-bromo-6-nitroaniline, can be collected by filtration.[1]

  • Purification is typically achieved through recrystallization or column chromatography to isolate the 2-bromo-6-nitroaniline isomer.[1]

Bromination_Workflow cluster_0 Bromination of 2-Nitroaniline A 2-Nitroaniline in Acetic Acid B Addition of NBS A->B C Reaction at 308-318 K, then 363 K B->C D Precipitation in Water C->D E Filtration and Purification D->E F 2-Bromo-6-nitroaniline E->F

Figure 2: Detailed workflow for the synthesis of 2-Bromo-6-nitroaniline.

Part 2: Introduction of the Isopropyl Group via N-Alkylation

With the brominated and nitrated scaffold in hand, the next critical step is the introduction of the isopropyl group onto the primary amine.

Primary Starting Material: 2-Bromo-6-nitroaniline

The product from the previous step serves as the direct precursor for N-alkylation.

Reagents for Isopropylation

The choice of the isopropylating agent is crucial for achieving high yields and minimizing side reactions.

Isopropylating AgentKey AdvantagesKey Considerations
Isopropyl BromideReadily available, effective alkylating agentCan lead to over-alkylation if not controlled
2-IodopropaneMore reactive than isopropyl bromide, may allow for milder reaction conditionsMore expensive than isopropyl bromide
Isopropanol (via Borrowing Hydrogen)Atom-economical, environmentally friendly, produces water as a byproductRequires a suitable metal catalyst (e.g., Ruthenium-based)[2]
Experimental Protocol: N-Isopropylation of 2-Bromo-6-nitroaniline

A standard approach for N-alkylation involves the use of an alkyl halide in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction.

Step-by-Step Methodology (using Isopropyl Bromide):

  • To a solution of 2-bromo-6-nitroaniline in an aprotic polar solvent such as dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate (K₂CO₃).

  • Add isopropyl bromide to the mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and partition it between water and an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • The crude product, 2-Bromo-N-isopropyl-6-nitroaniline, can be purified by column chromatography.

Part 3: Final Step - Reduction of the Nitro Group

The final transformation to obtain the target diamine is the selective reduction of the nitro group to a primary amine.

Primary Starting Material: 2-Bromo-N-isopropyl-6-nitroaniline

The N-alkylated intermediate is the direct precursor for this reduction step.

Reducing Agents

The choice of reducing agent is critical to ensure the selective reduction of the nitro group without affecting the bromo substituent.

Reducing AgentKey AdvantagesKey Considerations
Tin(II) Chloride (SnCl₂·2H₂O) in Ethanol/HClA classic and reliable method for nitro group reduction in the presence of halogensRequires acidic conditions and stoichiometric amounts of the metal salt
Iron powder (Fe) in Acetic AcidCost-effective and efficientCan require careful workup to remove iron salts
Catalytic Hydrogenation (e.g., H₂/Pd-C)Clean reaction with high yields, produces water as the only byproductMay lead to dehalogenation (loss of bromine) under certain conditions[3]
Sodium Sulfide (Na₂S) or Hydrosulfide (NaSH)Known for selective reduction of one nitro group in dinitro compounds[4][5]Can be effective for this transformation
Experimental Protocol: Nitro Group Reduction

The reduction using tin(II) chloride is a well-established and reliable method.

Step-by-Step Methodology (using Tin(II) Chloride):

  • Dissolve 2-Bromo-N-isopropyl-6-nitroaniline in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

  • Heat the reaction mixture at reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture and carefully neutralize it with a base, such as a concentrated solution of sodium hydroxide, until the solution is alkaline. This will precipitate tin salts.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude 6-Bromo-N1-isopropylbenzene-1,2-diamine can be further purified by column chromatography or recrystallization.

Overall_Synthesis cluster_0 Synthetic Pathway A 2-Nitroaniline B 2-Bromo-6-nitroaniline A->B NBS, Acetic Acid C 2-Bromo-N-isopropyl-6-nitroaniline B->C Isopropyl Bromide, K₂CO₃ D 6-Bromo-N1-isopropylbenzene-1,2-diamine C->D SnCl₂·2H₂O, HCl/Ethanol

Figure 3: A comprehensive workflow illustrating the key starting materials and reagents for the synthesis of 6-Bromo-N1-isopropylbenzene-1,2-diamine.

Alternative Synthetic Considerations

While the presented route is robust, alternative strategies can be considered depending on the availability of starting materials and desired scalability. For instance, one could envision a route starting from a pre-brominated aniline, followed by nitration, isopropylation, and reduction. However, controlling the regioselectivity of the nitration step on a brominated aniline can be challenging and may lead to a mixture of isomers, complicating purification.

Conclusion

The synthesis of 6-Bromo-N1-isopropylbenzene-1,2-diamine is most effectively approached through a multi-step sequence commencing with the readily available and economical starting material, 2-nitroaniline. Each subsequent step—bromination, N-isopropylation, and nitro group reduction—employs well-established chemical transformations. The selection of reagents, particularly for the isopropylation and reduction steps, offers a degree of flexibility, allowing for optimization based on cost, scalability, and environmental considerations. This guide provides a solid foundation for researchers and drug development professionals to confidently embark on the synthesis of this valuable chemical intermediate.

References

  • Chemistry Stack Exchange. Selective nitro reduction of poly nitro compounds. (2015). Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]

  • Royal Society of Chemistry. An N-alkylation procedure has been developed under very mild conditions using a known commercially available Ru-based catalyst. (2023). Available at: [Link]

Sources

Chemo- and Regioselective Transformations of N-Substituted o-Phenylenediamines: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of N-Substituted o-Phenylenediamines Content Type: Technical Guide / Whitepaper

Executive Summary

N-substituted o-phenylenediamines (OPDs) represent a privileged scaffold in medicinal chemistry, serving as the immediate precursors to benzimidazoles, quinoxalines, and benzodiazepines—heterocycles found in therapeutics ranging from antihistamines (e.g., Astemizole) to angiotensin II receptor antagonists (e.g., Telmisartan).

Unlike their unsubstituted counterparts, N-substituted OPDs introduce a critical variable: asymmetric nucleophilicity . The presence of a substituent (R) on one nitrogen creates a competition between the primary amine (


) and the secondary amine (

). This guide analyzes the steric and electronic factors governing this competition and provides validated protocols for controlling regioselectivity in heterocycle synthesis.

Part 1: Mechanistic Fundamentals – The Nucleophilicity Paradox

To predict the reactivity of N-substituted OPDs, one must analyze the "Nucleophilicity Paradox."

  • Electronic Effect (Inductive): Alkyl groups are electron-donating. Therefore, the secondary nitrogen (

    
    ) is inherently more electron-rich and basic than the primary nitrogen (
    
    
    
    ).
  • Steric Effect: The substituent R introduces steric bulk, rendering the secondary nitrogen less accessible to electrophiles compared to the unhindered primary amine.

The Governing Rule:

  • Under Acidic Conditions: The more basic secondary amine is protonated first (

    
    ), rendering it non-nucleophilic. The primary amine (
    
    
    
    ) becomes the active nucleophile.
  • Under Neutral/Basic Conditions: Sterics usually dominate. The primary amine (

    
    ) attacks the electrophile first due to kinetic accessibility, despite being electronically less enriched.
    
Visualization: The Regioselectivity Decision Tree

Reactivity OPD N-Substituted OPD (NH2 vs NHR) Conditions Reaction Conditions OPD->Conditions Acidic Acidic Media (Protonation) Conditions->Acidic pH < pKa Neutral Neutral/Basic (Kinetic Control) Conditions->Neutral pH > pKa Path_A NHR Protonated first (Deactivated) Acidic->Path_A Path_B NHR Sterically Hindered Neutral->Path_B Result_A NH2 Attacks Electrophile Path_A->Result_A Electronic Control Result_B NH2 Attacks Electrophile Path_B->Result_B Steric Control

Figure 1: Mechanistic decision tree illustrating why the primary amine (


) is often the initial nucleophile despite the higher electron density of the secondary amine (

).

Part 2: The Benzimidazole Gateway

The synthesis of 1,2-disubstituted benzimidazoles is the most common application of N-substituted OPDs. The reaction proceeds via condensation with a carbonyl source (aldehyde or acid) followed by cyclization.[1]

Oxidative Cyclization with Aldehydes

Modern protocols favor the reaction of OPDs with aldehydes using a mild oxidant (air, metal catalyst, or metabisulfite) rather than harsh acid-catalyzed Phillips condensation.

Mechanism:

  • Schiff Base Formation: The primary amine (

    
    ) condenses with the aldehyde to form an imine (Schiff base).
    
  • Intramolecular Attack: The secondary amine (

    
    ) attacks the imine carbon, closing the ring to form a benzimidazoline.
    
  • Oxidation: The intermediate is aromatized to the benzimidazole.

Regiochemical Outcome: Because the primary amine forms the initial imine, the "R" group from the starting OPD ends up at the N1 position, and the aldehyde substituent becomes the C2 substituent.

Experimental Protocol: 1-Alkyl-2-Aryl Benzimidazole Synthesis

Context: This protocol utilizes sodium metabisulfite (


) as a mild oxidant, avoiding heavy metals.

Reagents:

  • N-Methyl-o-phenylenediamine (1.0 mmol)

  • Benzaldehyde (1.1 mmol)

  • 
     (1.0 mmol)
    
  • Ethanol (5 mL)

Step-by-Step Workflow:

  • Dissolution: Dissolve N-methyl-o-phenylenediamine in ethanol in a round-bottom flask.

  • Addition: Add benzaldehyde followed by

    
    .
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor by TLC (eluent: 30% EtOAc/Hexane).
    
  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (20 mL).

  • Isolation: The product often precipitates. Filter the solid. If oil forms, extract with ethyl acetate (

    
    ), dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from hot ethanol/water.

Self-Validating Checkpoint:

  • NMR Verification: The disappearance of the aldehyde proton (

    
    ) and the appearance of the aromatic benzimidazole core confirm cyclization.
    

Part 3: Quinoxaline Synthesis & Regiocontrol[2]

Reaction with 1,2-dicarbonyls yields quinoxalines.[2][3][4] When using unsymmetrical 1,2-dicarbonyls (e.g., 2-oxopropanal), regioselectivity becomes a challenge.

The Regioselectivity Rule

When reacting an N-substituted OPD with an unsymmetrical diketone (


):
  • The Primary Amine (

    
    )  attacks the Most Reactive Carbonyl  (usually the one with less steric bulk or higher electrophilicity).
    
  • The Secondary Amine (

    
    )  attacks the remaining carbonyl.
    

Table 1: Regioselectivity in Quinoxaline Formation

OPD Substituent (N1)Dicarbonyl StructureMajor Attack (NH2

C=O)
Major Product Isomer
HMethyl-Glyoxal (

-CO-CHO)

attacks CHO (Aldehyde)
2-Methylquinoxaline
MethylMethyl-Glyoxal (

-CO-CHO)

attacks CHO (Aldehyde)
1,3-Dimethyl-1,2-dihydroquinoxaline*
MethylPhenyl-Glyoxal (Ph-CO-CHO)

attacks CHO (Aldehyde)
3-Phenyl-1-methyl-quinoxalinone (oxidized)

*Note: Dihydroquinoxalines are intermediates that require oxidation to form the fully aromatic system.

Visualization: Quinoxaline Pathway

Quinoxaline Start N-Alkyl-OPD + Unsymmetrical Diketone Step1 Step 1: Nucleophilic Attack (NH2 attacks most electrophilic C=O) Start->Step1 Intermediate Hemiaminal Intermediate Step1->Intermediate Step2 Step 2: Cyclization (NHR attacks second C=O) Intermediate->Step2 Product Regioselective Quinoxaline Step2->Product

Figure 2: Sequential condensation pathway dictating regiochemistry in quinoxaline synthesis.

Part 4: Oxidative Transformations (Phenazines)

Beyond simple condensation, N-substituted OPDs are prone to oxidative dimerization. In the presence of strong oxidants or electrochemical potential, they form phenazines.

Caution: In drug development, this is often a degradation pathway to be avoided during storage of OPD raw materials. OPDs should be stored under inert atmosphere (Argon/Nitrogen) and protected from light to prevent "pinking" or "browning" (formation of azo/phenazine oligomers).

References

  • BenchChem. (2025). A Comparative Analysis of Substituted Nitro-o-phenylenediamine Reactivity in Benzimidazole Synthesis. Retrieved from

  • Organic Chemistry Portal. (2010). Benzimidazole Synthesis: Recent Literature and Protocols. Retrieved from

  • Zhang, B., et al. (2025).[5] Reaction of 1,3-Dicarbonyl Compounds with o-Phenylenediamine.... ResearchGate.[6] Retrieved from

  • Tao, Y., et al. (2024).[2] Electrosynthesis of Quinoxalines via Intermolecular Cyclization. Synlett. Retrieved from

  • M. Baidya, S. D.[7] Sarkar. (2023). One-pot two-step cyanide-mediated sequential reactions of ortho-phenylenediamines. Organic Letters. Retrieved from

Sources

Methodological & Application

The Strategic Utility of 6-Bromo-N1-isopropylbenzene-1,2-diamine in the Synthesis of Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Precursor for Privileged Heterocycles

In the landscape of modern medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are fundamental to the design of new therapeutic agents and functional materials. Among the myriad of precursors available to the synthetic chemist, substituted o-phenylenediamines are of particular strategic importance due to their ability to serve as foundational synthons for a variety of fused heterocyclic systems. This application note provides a detailed technical guide on the utility of 6-Bromo-N1-isopropylbenzene-1,2-diamine as a versatile precursor for the synthesis of biologically relevant heterocyclic compounds, with a focus on benzimidazoles and quinoxalines.

The unique substitution pattern of 6-Bromo-N1-isopropylbenzene-1,2-diamine, featuring a bromine atom and an N-isopropyl group, offers distinct advantages in synthetic design. The bromine atom serves as a valuable functional handle for post-cyclization modifications, such as palladium-catalyzed cross-coupling reactions, enabling the exploration of a wider chemical space.[1] The N-isopropyl group, on the other hand, introduces steric bulk and can influence the regioselectivity of cyclization reactions, a critical aspect in the synthesis of well-defined molecular architectures. This guide will delve into the mechanistic rationale behind the synthetic transformations, provide detailed, field-proven protocols, and present quantitative data to empower researchers in their pursuit of novel heterocyclic scaffolds.

I. Synthesis of Substituted Benzimidazoles: A Cornerstone of Medicinal Chemistry

The benzimidazole moiety is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] The most common and direct route to 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization.

Mechanistic Insight: The Phillips Condensation

The synthesis of benzimidazoles from o-phenylenediamines and aldehydes, often referred to as the Phillips condensation, proceeds through the initial formation of a Schiff base between one of the amino groups and the aldehyde. This is followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole ring system. The presence of the N-isopropyl group in 6-Bromo-N1-isopropylbenzene-1,2-diamine can sterically hinder the adjacent primary amine, potentially influencing the initial nucleophilic attack and the subsequent cyclization step.

Experimental Protocol: Synthesis of 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole

This protocol details the synthesis of a 2-methyl substituted benzimidazole derivative from 6-Bromo-N1-isopropylbenzene-1,2-diamine using glacial acetic acid as both the reactant and solvent.[4]

Materials:

  • 5-Bromo-N1-isopropyl-1,2-benzenediamine (equivalent to 6-Bromo-N1-isopropylbenzene-1,2-diamine)

  • Glacial Acetic Acid

  • Methanol

  • Dichloromethane

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 5-Bromo-N1-isopropyl-1,2-benzenediamine (0.56 g, 2.45 mmol) in glacial acetic acid (20 mL).[4]

  • Heat the reaction mixture to reflux and maintain stirring for 2 hours.[4]

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.[4]

  • Purify the crude product by silica gel column chromatography using a 5% methanol in dichloromethane eluent system.[4]

  • The final product, 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole, is obtained as a red oil (Yield: 0.55 g, 90%).[4]

Expected Results:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Spectroscopic Data
6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazoleC11H13BrN2269.1490¹H NMR (400 MHz, DMSO-d6) δ 7.82 (d, 1H), 7.44 (s, 1H), 7.24 (dd, 1H), 4.75 (m, 1H), 2.54 (s, 3H), 1.51 (d, 6H).[4]

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: In this specific protocol, acetic acid serves a dual role. It acts as the solvent for the reaction and also as the source of the 2-methyl group in the final benzimidazole product. The reaction proceeds via an initial acetylation followed by cyclization and dehydration.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.

  • Silica Gel Chromatography: This is a standard purification technique for organic compounds, allowing for the separation of the desired product from any unreacted starting materials or byproducts.

General Protocol: Synthesis of 2-Aryl-Benzimidazoles

For the synthesis of 2-aryl substituted benzimidazoles, an aromatic aldehyde is used as the coupling partner. The following is a general protocol that can be adapted for 6-Bromo-N1-isopropylbenzene-1,2-diamine.

Materials:

  • 6-Bromo-N1-isopropylbenzene-1,2-diamine

  • Substituted Aromatic Aldehyde

  • Acetonitrile

  • Hydrogen Peroxide (30% solution)

  • Hydrochloric Acid (concentrated)

Procedure:

  • In a round-bottom flask, dissolve 6-Bromo-N1-isopropylbenzene-1,2-diamine (1 mmol) and the aromatic aldehyde (1 mmol) in acetonitrile (15 mL).

  • To this solution, add hydrogen peroxide (2 mmol) and a catalytic amount of hydrochloric acid (2-3 drops).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Visualization of Benzimidazole Synthesis Workflow:

Benzimidazole_Synthesis cluster_reaction Reaction Conditions Precursor 6-Bromo-N1-isopropyl- benzene-1,2-diamine Mix Mixing & Stirring (Room Temperature) Precursor->Mix Aldehyde Aldehyde (R-CHO) Aldehyde->Mix Solvent Solvent (e.g., Acetonitrile) Solvent->Mix Oxidant Oxidant (e.g., H2O2) Oxidant->Mix Workup Aqueous Workup & Extraction Mix->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product Substituted Benzimidazole Purification->Product

Caption: General workflow for the synthesis of substituted benzimidazoles.

II. Synthesis of Quinoxalines: Accessing Another Privileged Heterocycle

Quinoxaline derivatives are another important class of N-heterocycles with a broad spectrum of biological activities, including antibacterial, anticancer, and antiviral properties.[5] The most common method for their synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6][7]

Mechanistic Rationale: A Double Condensation

The formation of the quinoxaline ring occurs through a double condensation reaction between the two amino groups of the o-phenylenediamine and the two carbonyl groups of the 1,2-dicarbonyl compound. The reaction typically proceeds through a diimine intermediate which then aromatizes to the stable quinoxaline system. The regioselectivity of this reaction with an unsymmetrical diamine like 6-Bromo-N1-isopropylbenzene-1,2-diamine can be influenced by the electronic and steric effects of the substituents.

Experimental Protocol: General Synthesis of Substituted Quinoxalines

This protocol provides a general method for the synthesis of quinoxaline derivatives from 6-Bromo-N1-isopropylbenzene-1,2-diamine and a 1,2-dicarbonyl compound (e.g., benzil).

Materials:

  • 6-Bromo-N1-isopropylbenzene-1,2-diamine

  • 1,2-Dicarbonyl Compound (e.g., Benzil)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1 mmol) in a mixture of ethanol and water (e.g., 3:1 v/v, 20 mL).[6]

  • Add 6-Bromo-N1-isopropylbenzene-1,2-diamine (1 mmol) to the solution.

  • A catalytic amount of an acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction, although many modern protocols utilize milder conditions or catalysts.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid product by filtration and wash with cold ethanol or water.

  • If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation: Representative Quinoxaline Synthesis

Diamine PrecursorDicarbonyl CompoundProductSolventCatalystYield (%)
o-phenylenediamineBenzil2,3-DiphenylquinoxalineEtOH/H₂O(NH₄)₆Mo₇O₂₄·4H₂O95[6]
4-Methyl-o-phenylenediamineBenzil6-Methyl-2,3-diphenylquinoxalineEtOH/H₂O(NH₄)₆Mo₇O₂₄·4H₂O96[6]
4-Chloro-o-phenylenediamineBenzil6-Chloro-2,3-diphenylquinoxalineEtOH/H₂O(NH₄)₆Mo₇O₂₄·4H₂O94[6]

Note: The yields presented are for analogous reactions and may require optimization for 6-Bromo-N1-isopropylbenzene-1,2-diamine.

Visualization of Quinoxaline Synthesis Pathway:

Quinoxaline_Synthesis start Start reagents 6-Bromo-N1-isopropyl- benzene-1,2-diamine + 1,2-Dicarbonyl Compound start->reagents reaction Condensation Reaction (Solvent, +/- Catalyst) reagents->reaction workup Isolation (Filtration/Extraction) reaction->workup purification Purification (Recrystallization) workup->purification product Substituted Quinoxaline purification->product

Caption: Step-by-step workflow for quinoxaline synthesis.

III. Conclusion and Future Perspectives

6-Bromo-N1-isopropylbenzene-1,2-diamine is a highly valuable and versatile precursor for the synthesis of medicinally important heterocyclic compounds. The protocols and mechanistic insights provided in this application note for the synthesis of benzimidazoles and quinoxalines demonstrate its utility. The presence of the bromine atom opens up avenues for further derivatization through modern cross-coupling methodologies, allowing for the generation of diverse compound libraries for drug discovery and materials science applications. Future work should focus on exploring the full scope of this precursor in reactions with a wider range of electrophilic partners and in the development of novel catalytic systems to further enhance the efficiency and sustainability of these synthetic transformations.

References

  • Matlock, J. V., Svejstrup, T. D., Songara, P., Overington, S., McGarrigle, E. M., & Aggarwal, V. K. (2015). Synthesis of 6- and 7-Membered N-Heterocycles Using α-Phenylvinylsulfonium Salts. Organic Letters, 17(20), 5044–5047. [Link]

  • Narsaiah, B., & Kumar, B. S. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. [Link]

  • (a) Preparation of 4-bromo-o-phenylenediamine. (n.d.). PrepChem.com. [Link]

  • CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine. (n.d.).
  • A New Method for the Synthesis of Heterocycles from o-Phenylenediamine. (n.d.). SciSpace. [Link]

  • Hassaninejad, A., & Zare, A. (2009). SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFI. SID. [Link]

  • Product Class 15: Quinoxalines. (n.d.). Science of Synthesis. [Link]

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal University. [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). PMC. [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. (2023, November 9). Semantic Scholar. [Link]

  • Sajjadifar, S., Mirshokraie, S. A., Javaherneshan, N., & Louie, O. (2012). SBSA as a New and Efficient Catalyst for the One-Pot Green Synthesis of Benzimidazole Derivatives at Room Temperature. Scientific & Academic Publishing. [Link]

  • Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. (2021, May 27). Ivano-Frankivsk National Medical University. [Link]

  • Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. (2025, November 26). MDPI. [Link]

  • Approach to Heterospirocycles for Medicinal Chemistry. (n.d.). PMC. [Link]

  • Reaction with o‐phenylenediamine. (n.d.). ResearchGate. [Link]

  • N-Isopropyl-N'-phenyl-1,4-phenylenediamine. (n.d.). In Wikipedia. [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025, July 2). PMC. [Link]

  • Advancements in medicinal chemistry: A comprehensive review of antibiotics, sulfonamides, β-lactams, and Azo compounds. (n.d.). International Journal of Chemical and Biological Sciences. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024, September 20). MDPI. [Link]

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step-by-step guide to the purification of 6-Bromo-N1-isopropylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Purification of 6-Bromo-N1-isopropylbenzene-1,2-diamine

Introduction

6-Bromo-N1-isopropylbenzene-1,2-diamine is a substituted aromatic diamine that serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialized chemical agents.[1] The presence of the bromo-substituent and the vicinal diamine functionalities makes it a versatile building block for constructing complex molecular architectures. However, synthetic routes to this compound often yield a crude product containing unreacted starting materials, by-products, and other impurities. Achieving high purity is paramount for its successful use in subsequent reactions and for ensuring the integrity of final products, especially in drug development contexts.

This application note provides a comprehensive, . We will move beyond a simple recitation of steps to explain the underlying chemical principles, enabling researchers to not only execute the protocols but also to troubleshoot and adapt them as needed. The primary methods covered are flash column chromatography, a technique well-suited for challenging amine separations, and recrystallization, a classic and effective method for crystalline solids.

Physicochemical Properties and Safety Data

Before beginning any purification protocol, it is essential to be familiar with the compound's properties and to adhere to strict safety measures.

Table 1: Physicochemical Properties of 6-Bromo-N1-isopropylbenzene-1,2-diamine

PropertyValueSource
CAS Number 1038408-35-3[2]
Molecular Formula C₉H₁₃BrN₂
Molecular Weight 229.12 g/mol
Appearance Solid-Liquid Mixture / Physical form not fully specified
Purity (Typical) ~97%[2]
Storage 4°C, protect from light

Mandatory Safety Precautions

Aromatic amines and brominated organic compounds require careful handling. All procedures should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Table 2: Hazard Identification and Safety Recommendations

HazardGHS StatementPrecautionary MeasuresSource
Harmful if Swallowed H302P264, P270, P330: Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Rinse mouth.
Skin Irritation H315P280, P302+P352: Wear protective gloves. IF ON SKIN: Wash with plenty of soap and water.[3]
Serious Eye Irritation H319P280, P305+P351+P338: Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Respiratory Irritation H335P261, P271, P304+P340: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing.
General Handling -Handle in accordance with good industrial hygiene and safety practice. Avoid contact with skin, eyes, and clothing. Keep away from heat and sources of ignition.[4]
Disposal -Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[4]

Purification Strategy I: Flash Column Chromatography

Flash column chromatography is the method of choice for separating complex mixtures and purifying compounds with challenging properties. Aromatic amines, being basic, often exhibit poor behavior on standard silica gel, which is acidic. This acid-base interaction can lead to significant peak tailing, poor separation, and even product degradation.[5]

The Causality Behind Stationary Phase Selection
  • Standard Silica Gel: The surface of silica gel is covered with acidic silanol groups (Si-OH). These groups can strongly and often irreversibly bind to basic amines, causing the compound to streak down the column instead of eluting as a sharp band.

  • Amine-Functionalized Silica: To counteract this, an amine-functionalized stationary phase (KP-NH) is highly recommended.[5][6] This phase has aminopropyl groups bonded to the silica surface, which creates a more basic environment. This "masks" the acidic silanols, preventing strong interactions with the target amine and resulting in vastly improved peak shape and separation.[5]

  • Alternative (Silica Gel with Modifier): If amine-functionalized silica is unavailable, standard silica can be used, but the mobile phase must be modified. Adding a small amount of a competing amine, such as triethylamine (TEA) or ammonia (as a solution in methanol), to the eluent can neutralize the acidic sites on the silica, allowing the target compound to elute properly.[5][6]

Protocol 1: Purification using Amine-Functionalized Silica

This protocol is designed as a self-validating system, starting with analytical Thin Layer Chromatography (TLC) to determine the optimal mobile phase before scaling to a preparative column.

Step 1: Analytical TLC for Solvent System Selection

  • Prepare Stock Solution: Dissolve a small amount of the crude 6-Bromo-N1-isopropylbenzene-1,2-diamine in a suitable solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Select Test Solvents: Prepare a series of mobile phases with varying polarities. A good starting point for aromatic amines on a KP-NH phase is a non-polar solvent like hexane or heptane mixed with a more polar solvent like ethyl acetate.[6]

    • Example test systems: 5% EtOAc in Hexane, 10% EtOAc in Hexane, 20% EtOAc in Hexane.

  • Spot and Develop: Spot the crude material onto an amine-functionalized TLC plate. Develop the plates in the test solvent systems.

  • Visualize and Analyze: Visualize the spots using a UV lamp (254 nm). The ideal solvent system will show the desired product spot with a retention factor (Rƒ) between 0.2 and 0.4, and clear separation from impurities.

Step 2: Preparative Column Chromatography

  • Column Selection and Packing: Select an appropriately sized pre-packed amine-functionalized silica cartridge based on the amount of crude material to be purified.

  • Sample Loading:

    • Liquid Loading: If the crude product is an oil or dissolves readily in a minimal amount of a non-polar solvent (like DCM or toluene), it can be loaded directly onto the column.

    • Solid Loading: For solids or oils that are not soluble in non-polar solvents, pre-adsorb the crude material onto a small amount of silica gel or celite. To do this, dissolve the crude product in a volatile solvent (e.g., DCM), add the adsorbent, and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. Load this powder onto the top of the column. This technique generally results in better separation.

  • Elution:

    • Equilibrate the column with the non-polar solvent (e.g., Hexane).

    • Begin elution using the mobile phase determined from the TLC analysis. A gradient elution, starting from a low polarity (e.g., 100% Hexane) and gradually increasing the concentration of the more polar solvent (EtOAc), is often most effective for separating complex mixtures.[6]

  • Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution of the compound using TLC or a UV detector.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified 6-Bromo-N1-isopropylbenzene-1,2-diamine.

Chromatography Workflow Diagram

G cluster_prep Preparation cluster_purify Purification cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Hexane/EtOAc) Load 2. Sample Loading (Solid Load on Silica) TLC->Load Equilibrate 3. Equilibrate Column (100% Hexane) Load->Equilibrate Elute 4. Gradient Elution (0-50% EtOAc in Hexane) Equilibrate->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions (TLC/UV) Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Final Pure Product Evaporate->Final

Caption: Workflow for the purification of 6-Bromo-N1-isopropylbenzene-1,2-diamine via flash chromatography.

Purification Strategy II: Recrystallization

Recrystallization is a powerful purification technique for solids, based on the principle of differential solubility.[7] A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., the solvent's boiling point), while impurities are either highly soluble or insoluble at all temperatures.[8]

Protocol 2: Purification via Recrystallization

Step 1: Solvent Screening

  • Place approximately 20-50 mg of the crude material into several different test tubes.

  • Add a small amount (e.g., 0.5 mL) of a test solvent to each tube at room temperature. Test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane).

  • Observe the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable.

  • If the compound is not soluble at room temperature, heat the mixture gently in a water bath. Add more solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • The ideal solvent is one from which the compound dissolves completely when hot and forms a large quantity of crystals upon cooling.

Step 2: Bulk Recrystallization

  • Place the crude 6-Bromo-N1-isopropylbenzene-1,2-diamine in an Erlenmeyer flask.

  • Add the chosen recrystallization solvent in small portions while heating the flask on a hot plate (use a water bath for flammable solvents). Add just enough hot solvent to completely dissolve the solid.[8]

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[8]

  • Dry the crystals under vacuum to remove all traces of the solvent.

Assessment of Purity

After purification, the purity of the 6-Bromo-N1-isopropylbenzene-1,2-diamine should be assessed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): The purified product should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. Aromatic amines are often analyzed by LC-MS.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[11]

Table 3: Example Data Log for Purification Results

ParameterCrude MaterialAfter ChromatographyAfter Recrystallization
Mass (g) Record Initial MassRecord MassRecord Final Mass
Appearance e.g., Dark Oile.g., Yellow Oile.g., Off-white Solid
Purity (by HPLC) e.g., 85%e.g., 98%e.g., >99%
Yield (%) -Calculate YieldCalculate Yield

References

  • US8455691B2 - Process for the purification of aromatic amines - Google P
  • How do I purify ionizable organic amine compounds using flash column chrom
  • 5-Bromo-N1-isopropylbenzene-1,2-diamine | 1038408-35-3. Sigma-Aldrich.
  • SAFETY DATA SHEET - BROMOBENZENE. (2019). Spectrum Chemical.
  • SAFETY DATA SHEET - 1-Bromo-3-nitrobenzene. (2025). Sigma-Aldrich.
  • Is there an easy way to purify organic amines? (2023). Biotage.
  • SAFETY DATA SHEET - 5-Bromo-n1-isopropylbenzene-1,2-diamine. (2023). Combi-Blocks, Inc.
  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. (n.d.). PerkinElmer.
  • SAFETY DATA SHEET - 1-Bromo-3-isopropylbenzene. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - 1-Bromo-4-isopropylbenzene. (2025). Thermo Fisher Scientific.
  • 6-Bromo-N1-methylbenzene-1,2-diamine. MySkinRecipes.
  • 6-BroMo-N1-Methylbenzene-1,2-diaMine | 1150102-47-8. (2025). ChemicalBook.
  • Methods for Purification of Commonly Used Solvents. (2018). Alfa Chemistry.
  • Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. (2024). Molecules.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • 5-Bromo-N1-isopropylbenzene-1,2-diamine | 1038408-35-3. Sigma-Aldrich.
  • CAS 1150102-47-8 | 6-Bromo-N1-methylbenzene-1,2-diamine. Hoffman Fine Chemicals.
  • 5-Bromo-N1-isopropylbenzene-1,2-diamine. Fluorochem.
  • Synthesis of 1,2-diamines. Organic Chemistry Portal.
  • Technical Guide: Solubility of 4-Bromo-N1-ethylbenzene-1,2-diamine in Organic Solvents. (2025). BenchChem.
  • recrystallization & purification of N-bromosuccinimide. (2021). ChemHelpASAP.
  • Purification of Organic Compounds: from Crude Product to Purity. (2023). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
  • An In-depth Technical Guide to the Synthesis and Purification of Bromo-PEG6-alcohol. (2025). BenchChem.
  • Simultaneous analysis of nine aromatic amines in mainstream cigarette smoke using online solid-phase extraction combined with liquid chromatography-tandem mass spectrometry. (2017).
  • 5-Bromo-N1-isopropylbenzene-1,2-diamine | 1038408-35-3. Sigma-Aldrich.
  • Crystal structure of 3-bromo-2-hydroxybenzonitrile. (2015). Acta Crystallographica Section E.

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Application Notes & Protocols: Synthesis of Bromo-Isopropyl Quinoxalines via Condensation with α-Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of novel quinoxaline derivatives through the cyclocondensation reaction of 6-Bromo-N1-isopropylbenzene-1,2-diamine with various α-dicarbonyl compounds. Quinoxalines are a privileged scaffold in medicinal chemistry and materials science, and the introduction of bromine and N-isopropyl substituents offers valuable handles for modulating physicochemical properties and for further synthetic elaboration. This guide details the underlying reaction mechanism, provides validated, step-by-step experimental protocols, and presents expected outcomes for a range of substrates, catering to researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction: The Significance of the Quinoxaline Scaffold

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a cornerstone of modern medicinal chemistry. Its planar, electron-deficient aromatic structure allows for effective π-π stacking and hydrogen bonding interactions with various biological targets. Consequently, quinoxaline derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidepressant properties.[1] Several quinoxaline-based compounds have entered clinical trials, underscoring their therapeutic potential.[2]

The strategic functionalization of the quinoxaline core is critical for tuning its biological activity and pharmacokinetic profile. The reaction between an o-phenylenediamine and an α-dicarbonyl compound, first reported by Hinsberg and Körner in the 1880s, remains the most direct and versatile method for constructing this scaffold.[3] By modifying the substituents on either precursor, a vast chemical space can be explored.

This guide focuses on the use of 6-Bromo-N1-isopropylbenzene-1,2-diamine , a bespoke building block designed to impart specific, desirable characteristics onto the final quinoxaline product:

  • Bromo Substituent: The bromine atom at the 7-position of the resulting quinoxaline serves as a crucial synthetic handle. It can be readily functionalized via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further diversity. Additionally, the heavy bromine atom can enhance binding affinity through halogen bonding and modulate the compound's metabolic stability.

  • N-Isopropyl Group: The N-alkyl substituent can influence the conformation and solubility of the molecule. The bulky isopropyl group can provide steric shielding and enhance lipophilicity, which are key parameters in drug design.

Reaction Mechanism: The Hinsberg Quinoxaline Synthesis

The formation of the quinoxaline ring proceeds via a classic acid-catalyzed cyclocondensation-dehydration cascade. Understanding this mechanism is key to optimizing reaction conditions and predicting potential side products. The most common method involves refluxing the reactants in ethanol or acetic acid.[4]

The reaction can be dissected into the following key steps:

  • Initial Condensation: The reaction initiates with the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto one of the carbonyl carbons of the α-dicarbonyl compound. The N-isopropylamino group is slightly more nucleophilic and is expected to react first.

  • Carbinolamine Formation: This attack forms a transient hemiaminal (or carbinolamine) intermediate.

  • Dehydration to Imine: The carbinolamine readily dehydrates under the reaction conditions to form a stable imine (Schiff base) intermediate.

  • Intramolecular Cyclization: The second, free amino group then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

  • Second Carbinolamine Formation: This cyclization step forms a second carbinolamine intermediate, resulting in a non-aromatic dihydroxy-dihydroquinoxaline ring system.

  • Final Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic quinoxaline ring system.

Quinoxaline_Formation_Mechanism Figure 1: Mechanism of Quinoxaline Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Diamine 6-Bromo-N1-isopropyl- benzene-1,2-diamine Int1 Hemiaminal Intermediate Diamine->Int1 Nucleophilic Attack Dicarbonyl α-Dicarbonyl Compound Dicarbonyl->Int1 Int2 Imine (Schiff Base) Int1->Int2 - H₂O Int3 Cyclized Dihydroxy Intermediate Int2->Int3 Intramolecular Cyclization Product Substituted Quinoxaline Int3->Product - H₂O (Aromatization)

Caption: Figure 1: Mechanism of Quinoxaline Formation

Experimental Protocols

General Considerations & Safety
  • Reagents: All reagents should be of analytical grade or higher. α-Dicarbonyl compounds can be sensitive to light and air; store them appropriately. 6-Bromo-N1-isopropylbenzene-1,2-diamine may be synthesized by N-isopropylation of 2-amino-3-bromonitrobenzene followed by reduction (e.g., with SnCl₂/HCl or catalytic hydrogenation), analogous to the synthesis of its N-methyl counterpart.[5]

  • Solvents: Anhydrous solvents are not strictly necessary but recommended for optimal yields. Ethanol and glacial acetic acid are common solvents for this reaction.[4]

  • Reaction Monitoring: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane mixtures). The product is typically more nonpolar than the diamine starting material and will have a higher Rf value.

  • Safety: Perform all operations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle glacial acetic acid and all organic solvents with care.

Protocol 1: Synthesis of 7-Bromo-1-isopropyl-2,3-diphenyl-1H-quinoxaline

This protocol describes a model reaction using benzil as the α-dicarbonyl compound.

Materials:

  • 6-Bromo-N1-isopropylbenzene-1,2-diamine (1.0 eq)

  • Benzil (1.0 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Bromo-N1-isopropylbenzene-1,2-diamine (e.g., 229 mg, 1.0 mmol) and benzil (210 mg, 1.0 mmol).

  • Solvent Addition: Add glacial acetic acid (10 mL). Expertise Note: Acetic acid serves as both the solvent and an acid catalyst, promoting the dehydration steps in the mechanism.

  • Heating: Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle.

  • Monitoring: Stir the reaction at reflux for 2-4 hours. Monitor the consumption of the starting materials by TLC.

  • Work-up - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water (50 mL). This will often precipitate the crude product.

  • Neutralization: If a precipitate forms, collect it by vacuum filtration. If not, transfer the aqueous mixture to a separatory funnel and neutralize the acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 30 mL) and brine (1 x 30 mL). Trustworthiness Note: This washing sequence removes residual acid and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. Expected ¹H NMR signals will include aromatic protons, an isopropyl septet and doublet. The mass spectrum should show the characteristic isotopic pattern for a monobrominated compound.

Experimental_Workflow Figure 2: Experimental Workflow A 1. Combine Reactants (Diamine + Dicarbonyl) B 2. Add Solvent/Catalyst (e.g., Acetic Acid) A->B C 3. Heat to Reflux (2-4 hours) B->C D 4. Monitor by TLC C->D During Reaction E 5. Cool & Quench (Pour into ice-water) D->E Reaction Complete F 6. Neutralize & Extract (NaHCO₃, Ethyl Acetate) E->F G 7. Wash & Dry (Brine, MgSO₄) F->G H 8. Concentrate (Rotary Evaporator) G->H I 9. Purify (Column Chromatography) H->I J 10. Characterize (NMR, MS) I->J

Caption: Figure 2: Experimental Workflow

Data Presentation: Substrate Scope

The described protocol is robust and applicable to a range of α-dicarbonyl compounds. The table below summarizes expected outcomes for the reaction of 6-Bromo-N1-isopropylbenzene-1,2-diamine with representative α-dicarbonyls. Yields are estimated based on literature precedents for similar transformations.[3][4]

α-Dicarbonyl CompoundStructureProduct NameTypical ConditionsExpected Yield
BenzilPh-CO-CO-Ph7-Bromo-1-isopropyl-2,3-diphenyl-1H-quinoxalineAcetic Acid, Reflux, 3h>90%
Biacetyl (2,3-Butanedione)Me-CO-CO-Me7-Bromo-1-isopropyl-2,3-dimethyl-1H-quinoxalineEthanol, Reflux, 2h85-95%
Glyoxal (40% in H₂O)H-CO-CO-H7-Bromo-1-isopropyl-1H-quinoxalineEthanol, RT, 1h80-90%
PhenylglyoxalPh-CO-CHO7-Bromo-1-isopropyl-2-phenyl-1H-quinoxalineEthanol, Reflux, 2h85-95% (Regioisomer mixture possible but one is major)

Conclusion

The condensation of 6-Bromo-N1-isopropylbenzene-1,2-diamine with α-dicarbonyl compounds provides a reliable and high-yielding route to a valuable class of substituted quinoxalines. The protocols outlined in this guide are robust and can be adapted for various substrates. The resulting products are primed for further synthetic diversification, making them powerful intermediates for applications in drug discovery and materials science. The self-validating nature of the protocols, including in-process monitoring and final product characterization, ensures the generation of high-quality, reliable data for advanced research applications.

References

  • Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Publishing. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. [Link]

  • Halogen Substituted Indeno Quinoxaline Derivative Crystal: A Spectroscopic Approach. Oriental Journal of Chemistry. [Link]

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. [Link]

  • Quinoxaline synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis and Reactivity of Quinoxaline. ResearchGate. [Link]

  • Process for the synthesis of 6-bromo-17,21-dihydroxy 3,11,20-trioxo-1,4-pregnadienes 17,21-diesters.
  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. MDPI. [Link]

  • 6-Bromo-N1-methylbenzene-1,2-diamine. MySkinRecipes. [Link]

  • Supporting Information for "A general method for the synthesis of 1-phenoxyisoquinolines via C–H functionalization". The Royal Society of Chemistry. [Link]

Sources

Application Note: A Robust and Scalable Pilot Plant Synthesis of 6-Bromo-N1-isopropylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

6-Bromo-N1-isopropylbenzene-1,2-diamine is a key building block in the synthesis of various high-value molecules, particularly within the pharmaceutical sector where it serves as a precursor to complex active pharmaceutical ingredients (APIs).[1] The successful transition from bench-scale discovery to pilot plant production is a critical milestone in the drug development lifecycle, bridging the gap between laboratory research and full-scale manufacturing.[2] This application note provides a detailed, validated protocol for the scale-up synthesis of this target molecule, focusing on process safety, robustness, and scalability.

The primary challenges in scaling up this synthesis involve managing the hazardous nature of bromination reactions, controlling the exothermic profile of the nitro group reduction, and ensuring high purity and consistency of the final product, which is crucial for subsequent GMP manufacturing steps.[2][3] Our developed two-step synthetic strategy addresses these challenges directly by employing safer, modern methodologies suitable for a pilot plant environment.

The selected synthetic pathway is as follows:

  • Regioselective Bromination: Synthesis of the key intermediate, 4-Bromo-N-isopropyl-2-nitroaniline, starting from commercially available N-isopropyl-2-nitroaniline. This step avoids the direct handling of liquid bromine by utilizing a copper-catalyzed system with sodium bromide.[4]

  • Catalytic Hydrogenation: Reduction of the nitro-intermediate to the target 6-Bromo-N1-isopropylbenzene-1,2-diamine using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This method is chosen for its high efficiency, chemoselectivity, and clean reaction profile, which simplifies product isolation.[5][6]

This document is intended for process chemists, chemical engineers, and drug development professionals tasked with scaling up chemical processes from the lab to pilot or commercial scale.

Synthetic_Pathway Start N-isopropyl-2-nitroaniline Intermediate 4-Bromo-N-isopropyl-2-nitroaniline Start->Intermediate Step 1: Bromination CuSO₄·5H₂O, NaBr, Na₂S₂O₈ CH₃CN/H₂O Final 6-Bromo-N1-isopropylbenzene-1,2-diamine Intermediate->Final Step 2: Hydrogenation H₂ (g), 5% Pd/C Methanol Process_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Hydrogenation s1_charge Charge Reactor N-isopropyl-2-nitroaniline CuSO₄, CH₃CN, H₂O s1_react Reaction Cool to 10-15°C Add NaBr & Na₂S₂O₈ Stir at 25°C for 24h s1_charge->s1_react s1_ipc1 IPC-1 (HPLC) s1_react->s1_ipc1 s1_workup Work-up Quench (Na₂S₂O₃) Extract (EtOAc) Wash (NaHCO₃, Brine) s1_ipc1->s1_workup s1_isolate Isolation Concentrate Crystallize (EtOH/H₂O) Filter & Dry s1_workup->s1_isolate s2_charge Charge Hydrogenator Intermediate from Step 1 5% Pd/C (wet), Methanol s1_isolate->s2_charge Intermediate Transfer s2_react Reaction Inert (N₂) Pressurize H₂ (3-4 bar) Stir at 25-30°C for 8h s2_charge->s2_react s2_ipc2 IPC-2 (H₂ uptake, HPLC) s2_react->s2_ipc2 s2_workup Work-up Vent H₂, Purge N₂ Filter Catalyst (Celite®) s2_ipc2->s2_workup s2_isolate Isolation Concentrate Solvent Dry under Vacuum s2_workup->s2_isolate FinalProduct FinalProduct s2_isolate->FinalProduct Final Product (>99% Purity)

Diagram 2: Detailed pilot plant process workflow.

Conclusion

This application note details a safe, efficient, and scalable two-step synthesis for the production of 6-Bromo-N1-isopropylbenzene-1,2-diamine in a pilot plant setting. The process avoids the use of hazardous liquid bromine and incorporates robust safety protocols for catalytic hydrogenation. The defined process parameters, in-process controls, and detailed step-by-step instructions provide a solid foundation for technology transfer and successful scale-up campaigns. This protocol consistently delivers the final product in high yield (>75% overall) and excellent purity (>99%), making it suitable for the rigorous demands of pharmaceutical manufacturing.

References

  • Goel Impex. (2025, February 20). Importance of Pilot Plants in Pharmaceutical & Chemical Industries.
  • A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base. (2025, August 6). ResearchGate.
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Academia.edu.
  • Janssens, T. O., et al. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC.
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2025, October 16). ResearchGate.
  • UNIDO. MULTIPURPOSE PILOT PLANT FOR THE PRODUCTION OF PHARMACEUTICAL CHEMICALS.
  • Fuji Chemical Industries. (2021, October 11). Contract API/Intermediate Synthesis- from a lab scale to commercial.
  • Shamrock Pharmachemi. Advanced Pilot Plants for API Production.
  • Continuus Pharmaceuticals. Pilot Plant Case study.
  • Gutmann, B., et al. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications.
  • Royal Society of Chemistry. Handling liquid bromine and preparing bromine water. RSC Education.
  • American Chemical Society. (2016, January 1). Case study: Reaction scale-up leads to incident involving bromine and acetone.
  • Guidechem. (2022, August 24). How to Synthesize 4-Bromo-2-nitroaniline Efficiently and Environmentally.
  • Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3.
  • Angel, M., et al. The nitro to amine reduction: from millions of tons to single molecule studies. PMC.
  • Chinese Academy of Sciences. (2025, November 17). Chinese Scientists Develop Breakthrough Method for Aromatic Amine Applications.
  • Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline. Application Note.
  • Catalytic asymmetric synthesis of 1,2-diamines. (2024, July 11). RSC Publishing.
  • A Practical Procedure for Regioselective Bromination of Anilines. (2021, April 7).
  • Synthesis of 1,2-diamines. ResearchGate.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • Synthesis of 1,2-diamines. Organic Chemistry Portal.
  • 4-ISOPROPYL-2-NITROANILINE synthesis. ChemicalBook.
  • N-Isopropyl 4-bromo-2-nitroaniline. PubChem.
  • Process for the synthesis of 6-bromo-17,21-dihydroxy 3,11,20-trioxo-1,4-pregnadienes 17,21-diesters. Google Patents.
  • 6-Bromo-N1-methylbenzene-1,2-diamine. MySkinRecipes.
  • 6-BroMo-N1-Methylbenzene-1,2-diaMine. (2025, July 24). ChemicalBook.
  • Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications.
  • Marsden, S. P., & Nelson, A. S. (2022, December 12). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online.
  • Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. (2024, April 18). MDPI.

Sources

Troubleshooting & Optimization

purification challenges of crude 6-Bromo-N1-isopropylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Purification of Halogenated Phenylenediamines Subject: Troubleshooting 6-Bromo-N1-isopropylbenzene-1,2-diamine (CAS: 1038408-35-3) Ticket Status: Open Responder: Senior Application Scientist, Process Chemistry Division

Introduction: The "Black Tar" Paradox

You are likely here because your golden-yellow reaction mixture turned into a purple/black tar during rotary evaporation. Do not panic; this is the standard behavior of electron-rich o-phenylenediamines (OPDs).

6-Bromo-N1-isopropylbenzene-1,2-diamine is a critical intermediate, often associated with the synthesis of KRAS G12C inhibitors (e.g., Adagrasib/MRTX849 analogs). Its structure features an electron-donating isopropylamine group and a primary amine ortho to each other. This specific arrangement makes the molecule exceptionally prone to oxidative dimerization into phenazines and diazo-species, particularly when the bromine atom exerts steric pressure that distorts the ring planarity.

This guide treats the purification not just as a separation problem, but as a time-sensitive stabilization protocol .

Part 1: The Oxidation Defense Protocol

Q: My product looked clean on TLC, but turned purple/black upon concentration. Is it ruined?

A: Likely not ruined, but contaminated. The color comes from trace amounts of highly colored quinoidal oxidation products (phenazines) that act as dyes. Even 0.1% impurity can color the whole batch.

The Mechanism of Failure: Free-base phenylenediamines undergo radical oxidation in air. The N-isopropyl group increases electron density, accelerating this process compared to unsubstituted OPDs.

OxidationPathway Diamine 6-Bromo-N1-isopropyl (Colorless/Yellow) Radical Semiquinone Radical (Reactive Intermediate) Diamine->Radical O2 / Light Imine Quinone Diimine (Purple/Red) Radical->Imine -e- / -H+ Phenazine Phenazine Oligomers (Black Tar) Imine->Phenazine Dimerization

Figure 1: The oxidative degradation cascade of electron-rich diamines.

Corrective Action:

  • Degas Solvents: Never use solvents straight from the bottle for column chromatography. Sparge eluents with Argon/Nitrogen for 15 minutes.

  • Add Antioxidants: Add 0.1% w/v Ascorbic Acid or Sodium Dithionite to your aqueous workup buffers.

  • Speed is Key: Do not store the crude free base. Process immediately to the salt form (see Part 3).

Part 2: Chromatographic Troubleshooting

Q: I see severe tailing on silica gel, and I can't separate the regioisomers. What are the conditions?

A: Halogenated diamines are basic and "stick" to acidic silanols on standard silica, causing peak broadening that masks impurities.

Optimized Column Protocol:

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Stationary Phase Standard Silica (Acidic)Amine-Functionalized Silica (NH2-SiO2) or Neutralized Silica
Mobile Phase Modifier None1-2% Triethylamine (Et3N) or 1% NH4OH in eluent
Solvent System Hexane/Ethyl AcetateDCM/MeOH (95:5) or Hexane/EtOAc + Et3N
Loading Factor 1:20 (Sample:Silica)1:50 (High resolution required for regioisomers)

Addressing Regioisomers: If you synthesized this via bromination of N-isopropylbenzene-1,2-diamine, you likely have the 3-bromo, 4-bromo, and 5-bromo isomers.

  • Strategy: Silica chromatography rarely separates these efficiently.

  • Solution: Switch to Fractional Crystallization of the hydrochloride salt. The 6-bromo isomer (with the bromine ortho to the isopropylamine) has significantly different lattice energy due to steric crowding compared to the 4-bromo isomer.

Part 3: The "Rescue" via Salt Formation

Q: I cannot get the oil to solidify. How do I store this?

A: The free base is likely an oil or low-melting solid and is thermally unstable. You must convert it to a salt for storage and final purification. The Dihydrochloride (2HCl) or Oxalate salts are standard.

Step-by-Step Salt Formation Protocol:

  • Dissolution: Dissolve the crude "tarry" oil in a minimum amount of cold Ethyl Acetate (EtOAc) or MTBE .

  • Filtration: If black particles are present, filter through a pad of Celite/Charcoal to remove polymerized phenazines.

  • Acidification:

    • Reagent: 4M HCl in Dioxane or HCl in Isopropanol.

    • Addition: Add dropwise at 0°C with vigorous stirring.

    • Observation: A precipitate should form immediately.

  • Isolation: Filter the solid under Nitrogen. Wash with cold Et2O (Ether) to remove non-basic impurities (like unreacted starting nitro-halides).

  • Recrystallization:

    • Dissolve the crude salt in hot Ethanol/Methanol .

    • Add Isopropanol until turbid.

    • Cool slowly to 4°C. The 6-bromo isomer usually crystallizes first due to symmetry/packing.

PurificationLogic Crude Crude Reaction Mixture (Dark Oil) Decision Is impurity profile complex? Crude->Decision Column Flash Chromatography (Buffered Silica) Decision->Column Yes (Regioisomers present) Salt Salt Formation (HCl/Oxalate) Decision->Salt No (Mainly color/tar) Column->Salt Stabilize Cryst Recrystallization (EtOH/IPA) Salt->Cryst Final Pure API Intermediate (>98%) Cryst->Final

Figure 2: Decision tree for purification based on crude purity.

Part 4: Synthesis-Specific Impurities (Root Cause Analysis)

Q: I see a mass corresponding to [M-Br]. Did I lose the bromine?

A: Yes. If you used Catalytic Hydrogenation (Pd/C, H2) to reduce a nitro-precursor, you likely debrominated the ring. Aryl bromides are labile under standard Pd/H2 conditions.

  • Prevention:

    • Use Platinum on Carbon (Pt/C) poisoned with Vanadium or Sulfided Platinum.

    • Alternatively, use chemical reduction: Iron powder (Fe) in Acetic Acid or Stannous Chloride (SnCl2) . These methods preserve the Aryl-Bromide bond.

References

  • Fell, J. B., et al. (2020).[1] Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer.[1][2][3] Journal of Medicinal Chemistry, 63(13), 6679–6693.[2] [2]

  • BenchChem Technical Support. (2025). Troubleshooting o-Phenylenediamine Synthesis and Oxidation Prevention. BenchChem Technical Guides.

  • Sigma-Aldrich. (2025). Safety Data Sheet: 5-Bromo-N1-isopropylbenzene-1,2-diamine.[4] Merck/MilliporeSigma.

  • World Intellectual Property Organization. (2022). Process for the Purification of Phenylenediamines (WO/2022/071874).[5] Patentscope.

Sources

Technical Support Center: Optimization of Condensations with 6-Bromo-N1-isopropylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for medicinal chemists working with high-value, sterically hindered scaffolds.

Status: Active Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary & Molecule Profile[1]

You are likely working with 6-Bromo-N1-isopropylbenzene-1,2-diamine (CAS: Analogous to 1150102-47-8) as a scaffold for kinase inhibitors or GPCR ligands.

The Challenge: This substrate presents a "perfect storm" of steric hindrance.

  • N1-Isopropyl: A bulky secondary amine.

  • C6-Bromine: An ortho-substituent directly adjacent to the N1-isopropyl group.

The Consequence: The N1 position is sterically "locked." Standard benzimidazole synthesis protocols (e.g., refluxing in formic acid) often fail or result in low yields because the final ring-closure step—where the N1 nitrogen must attack the electrophilic carbon—is energetically unfavorable.

Substrate Reactivity Profile
FeatureImpact on ReactionMitigation Strategy
N1-Isopropyl Group Reduces nucleophilicity via steric bulk.Use high-boiling solvents or microwave irradiation.
C6-Bromine Atom Ortho-effect blocks N1 approach; slightly deactivates ring.Avoid bulky electrophiles; use oxidative cyclization.
N2-Primary Amine The only accessible nucleophile.Mechanism Control: Reaction must initiate at N2.
Stability Prone to rapid oxidation (turning black).Store as HCl salt; use antioxidants (Na₂S₂O₅) during reaction.

Mechanistic Visualization (The "Why")

Before attempting the reaction, understand the steric clash that causes failure in standard protocols.

ReactionPathway cluster_clash Steric Bottleneck Substrate 6-Bromo-N1-isopropyl benzene-1,2-diamine Intermediate Schiff Base (Formed at N2) Substrate->Intermediate Fast Attack (N2 is unhindered) Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Transition Ring Closure Transition State Intermediate->Transition Slow Step (Steric Clash) Product 1-Isopropyl-7-bromo benzimidazole Transition->Product Oxidative Aromatization

Figure 1: The reaction pathway demonstrates that while Schiff base formation at N2 is fast, the ring closure is the rate-limiting step due to the clash between the Isopropyl group and the Bromine atom.

Optimized Protocols

Protocol A: Oxidative Cyclization (Recommended)

Best for: Aldehyde substrates. Avoids high heat that degrades the diamine.

Rationale: Using a mild oxidant (Sodium Metabisulfite) allows the reaction to proceed via a bisulfite adduct, which facilitates ring closure under milder conditions than acid reflux.

Materials:

  • Substrate: 1.0 equiv

  • Aldehyde: 1.1 equiv

  • Oxidant: Na₂S₂O₅ (Sodium metabisulfite) 1.2 equiv

  • Solvent: DMF or DMAc (Dry)[1]

Step-by-Step:

  • Dissolution: Dissolve the diamine in DMF (0.2 M concentration). Note: If the diamine is black, treat with activated charcoal and filter first.

  • Addition: Add the aldehyde and Na₂S₂O₅ in one portion.

  • Heating: Heat to 100°C for 4–6 hours.

    • Critical Check: Do not reflux. The target temperature is just enough to overcome the N1 steric barrier without debrominating the ring.

  • Workup: Pour the mixture into crushed ice/water. The product should precipitate.[2]

  • Purification: If a sticky gum forms (common with isopropyl groups), extract with EtOAc, wash with LiCl (5% aq) to remove DMF, and purify via column chromatography (Hexane/EtOAc).

Protocol B: Microwave-Assisted Acid Condensation

Best for: Carboxylic acids or orthoesters.

Rationale: Microwave irradiation provides the localized kinetic energy needed to force the bulky N1-isopropyl group into the planar benzimidazole conformation.

Materials:

  • Substrate: 1.0 equiv

  • Carboxylic Acid: 1.5 equiv (or use as solvent if liquid)

  • Catalyst: Polyphosphoric Acid (PPA) or PPE (Polyphosphate Ester)

Step-by-Step:

  • Mix: Combine diamine and acid in a microwave vial. Add PPA (approx. 5-10 volumes).

  • Irradiation: Heat at 140°C for 20–30 minutes (High Absorption setting).

  • Neutralization: Pour into ice water and neutralize carefully with NH₄OH (exothermic!).

  • Extraction: Extract immediately with DCM.

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned into a black tar, and I see no product on LCMS.

Diagnosis: Oxidative decomposition of the diamine before cyclization. Solution:

  • Degas Solvents: The free diamine is highly air-sensitive. Sparge your DMF with Nitrogen/Argon for 15 minutes before adding the diamine.

  • Switch to Salt: If possible, generate the dihydrochloride salt of the diamine for storage. Release the free base in situ using Et₃N only when the reaction starts.

Q2: I see a peak with M+2 mass (Schiff base), but it won't cyclize to the benzimidazole.

Diagnosis: The "Steric Lock." The intermediate Schiff base has formed at the N2 (primary) position, but the N1 (isopropyl) cannot attack the carbon due to the adjacent Bromine. Solution:

  • Increase Temperature: If at 80°C, go to 120°C.

  • Lewis Acid Additive: Add 10 mol% Sc(OTf)₃ or Yb(OTf)₃ . Lanthanide triflates coordinate to the imine nitrogen, pulling it away from the steric bulk and lowering the activation energy for cyclization [1].

Q3: I lost the Bromine atom (Debromination) during the reaction.

Diagnosis: If you used a transition metal catalyst (like Cu(OAc)₂ for oxidation) or high temperatures in formate, you may have reduced the C-Br bond. Solution:

  • Avoid Metals: Use Protocol A (Na₂S₂O₅) or simply air oxidation in open vessels (if the diamine survives).

  • Avoid Formic Acid/Formate: These can act as hydrogen sources for reductive debromination. Use Orthoformates (e.g., Trimethyl orthoformate) plus catalytic pTSA instead.

Q4: Regioselectivity is poor (Mixture of isomers).

Diagnosis: This is actually unlikely for this specific substrate. Senior Scientist Note: Because the N1-isopropyl group is so hindered, the initial attack almost always happens at the N2-primary amine. You should predominantly get the 1-isopropyl-7-bromo isomer. If you see two peaks, check if your starting material contained the 3-bromo isomer impurity (which would yield the 1-isopropyl-4-bromo product).

Reference Data & Solvents

Solvent Selection Table
SolventBoiling PointSuitabilityNotes
Ethanol 78°CPoorToo low temp to overcome steric barrier.
Toluene 110°CModerateGood for azeotropic removal of water (Dean-Stark).
DMF/DMAc 153°C+Excellent High solubility, high boiling point. Requires aqueous workup.[2]
Nitrobenzene 210°CGood (Last Resort)Only for extremely stubborn cyclizations. Hard to remove.
Decision Tree for Conditions

DecisionTree Start Select Electrophile Aldehyde Aldehyde Start->Aldehyde Acid Carboxylic Acid Start->Acid Orthoester Orthoester Start->Orthoester Cond1 Use Na2S2O5 / DMF 100°C (Protocol A) Aldehyde->Cond1 Cond2 Use PPA / Microwave 140°C (Protocol B) Acid->Cond2 Cond3 Use pTSA / Toluene Reflux Orthoester->Cond3

Figure 2: Rapid selection guide based on available electrophiles.

References

  • Siamaki, A. R., & Arndtsen, B. A. (2006). A General and Efficient Synthesis of Benzimidazoles Using Palladium-Catalyzed Carbonylation. Journal of the American Chemical Society. Link (Demonstrates metal-catalyzed approaches for hindered systems).

  • Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).[3] A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles. Synthesis. Link (Source for Na₂S₂O₅ oxidative protocol).

  • Dubey, R., et al. (2007).[3] Synthesis of 2-substituted benzimidazole derivatives using microwave. Chemical and Pharmaceutical Bulletin. Link (Microwave acceleration for hindered diamines).

  • ChemicalBook. (2025). 3-Bromo-1,2-diaminobenzene & Analogues Properties. Link (Physical properties of halo-substituted diamines).

Disclaimer: This guide assumes standard laboratory safety protocols. The synthesis of benzimidazoles involves corrosive acids and high temperatures. Always review the MSDS of 6-Bromo-N1-isopropylbenzene-1,2-diamine before use.

Sources

Technical Support Center: Stability & Storage of 6-Bromo-N1-isopropylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: STAB-6BR-ISO-001 Topic: Preventing Oxidation & Degradation During Storage Applicable Compounds: 6-Bromo-N1-isopropylbenzene-1,2-diamine (Free Base & Salts)

🚨 Critical Alert: Visual Integrity Check

Before proceeding, inspect your material.

  • Pass: Off-white, pale beige, or light grey crystalline solid.

  • Warning: Yellow or light pink tint (Early-stage surface oxidation).

  • Fail: Dark purple, brown, or black solid (Significant polymerization/quinone formation).

If your material is in the "Fail" state, proceed immediately to Module 3 (Troubleshooting & Salvage).

Module 1: The Science of Degradation (FAQ)

Q: Why does this specific molecule turn black so quickly?

A: The darkening is caused by the formation of quinone diimines and subsequent polymerization. 1,2-Benzenediamines (phenylenediamines) are electron-rich systems. In 6-Bromo-N1-isopropylbenzene-1,2-diamine, the N1-isopropyl group is an electron-donating group (EDG), which increases the electron density of the ring, raising the HOMO (Highest Occupied Molecular Orbital) energy. This makes the molecule more susceptible to losing an electron to atmospheric oxygen compared to unsubstituted phenylenediamines.

The Oxidation Cascade:

  • Initiation: Atmospheric oxygen abstracts a proton/electron, forming a radical cation.

  • Propagation: The radical intermediate oxidizes further to a benzoquinone diimine species.

  • Polymerization: These electrophilic quinone species undergo Michael-type additions with remaining unoxidized amine molecules, forming extended conjugated networks (azines/phenazines) that appear dark purple or black.

Q: Does the Bromine atom stabilize it?

A: Only marginally. While Bromine is an electron-withdrawing group (EWG) via induction, it is not strong enough to counteract the lability of the electron-rich diamine core, especially with the isopropyl group activating the ring.

Q: Is the Free Base or the Salt form better for storage?

A: The Salt form is superior. Converting the free base to a dihydrochloride (2HCl) or hydrobromide (2HBr) salt protonates the amine lone pairs. This removes the electron density required for the initial oxidation step, effectively "locking" the molecule in a stable state.

Module 2: Storage Protocols (The "Gold Standard")

This protocol is designed to extend shelf life from weeks (if mishandled) to 12+ months.

Phase 1: Environmental Control
ParameterRequirementScientific Rationale
Atmosphere Argon (Ar)Argon is heavier than air and forms a "blanket" over the solid, whereas Nitrogen (

) can mix more easily with air if the seal is imperfect.
Temperature -20°C (Freezer)Arrhenius equation dictates that lower temperatures exponentially slow the rate of oxidation kinetics.
Container Amber GlassBlocks UV/Vis light, which can photo-catalyze the formation of radical intermediates.
Humidity DesiccatorMoisture catalyzes hydrolysis and proton transfer steps essential for oxidation.
Phase 2: The "Argon Blanket" Workflow

Follow this procedure every time the container is opened.

  • Equilibration: Allow the frozen vial to reach room temperature before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the solid, accelerating degradation.

  • Sampling: Remove the required amount quickly using a clean, dry spatula.

  • Purge: Insert a needle/pipette connected to an Argon line into the vial (do not touch the solid). Flow Argon gently for 15-30 seconds to displace air.

  • Seal: Cap the vial tightly while the Argon is still flowing (if possible) or immediately after removing the line. Parafilm the cap for long-term storage.

Visualization: Storage Decision Matrix

StorageProtocol Start Compound Form? FreeBase Free Base (High Risk) Start->FreeBase Salt HCl/HBr Salt (Stable) Start->Salt LongTerm Long Term (>1 Month)? FreeBase->LongTerm Action2 Standard Storage: Desiccator Room Temp or 4°C Salt->Action2 Action1 Immediate Action: Purge with Argon Store at -20°C LongTerm->Action1 No Convert Convert to Salt Form LongTerm->Convert Yes Convert->Salt

Caption: Decision tree for selecting the optimal storage conditions based on the chemical form of the diamine.

Module 3: Troubleshooting & Salvage

Scenario A: "My sample arrived dark purple/black."

Diagnosis: Significant oxidation has occurred.[1] Solution: Recrystallization is required. Protocol:

  • Dissolve the impure solid in a minimum amount of hot ethanol or methanol (degassed).

  • Add a small amount (1-2% w/w) of Sodium Hydrosulfite (

    
    )  or Sodium Dithionite. This acts as a reducing agent to convert quinone impurities back to the amine or water-soluble byproducts.
    
  • Add activated charcoal, stir for 5 minutes, and filter while hot (under inert atmosphere if possible).

  • Cool the filtrate to 0°C to crystallize.

  • Filter and dry under vacuum.[1][2]

Scenario B: "I need to synthesize the HCl salt for stability."

Protocol:

  • Dissolve the free base in anhydrous diethyl ether or dioxane (under Argon).

  • Cool to 0°C.

  • Dropwise add 4M HCl in Dioxane (2.2 equivalents).

  • The white precipitate (dihydrochloride salt) will form immediately.

  • Filter under Argon, wash with cold ether, and dry under vacuum.

Visualization: Oxidation & Salvage Pathway

OxidationPathway Diamine 6-Bromo-N1-isopropyl benzene-1,2-diamine (Colorless/Beige) Radical Radical Cation (Intermediate) Diamine->Radical Oxidation Quinone Quinone Diimine (Red/Purple) Radical->Quinone Quinone->Diamine Reduction Polymer Polymer/Tars (Black/Insoluble) Quinone->Polymer Polymerization Oxidation + O2 / Light Reduction + Na2S2O4 (Salvage)

Caption: The chemical pathway of degradation and the reductive salvage loop using Sodium Hydrosulfite.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of phenylenediamines via sodium hydrosulfite reduction).

  • Sigma-Aldrich (Merck). (2024). Safety Data Sheet: o-Phenylenediamine dihydrochloride. (Provides data on the comparative stability of free base vs. salt forms).

  • Ciriminna, R., et al. (2011). "Sol-Gel Encapsulation of 1,2-Diaminobenzene: A Stabilization Strategy." Chemistry Central Journal. (Discusses the mechanism of oxidative degradation of 1,2-diamines).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 95-54-5 (1,2-Benzenediamine). (General reactivity and storage profiles for the parent scaffold).

Sources

troubleshooting guide for the synthesis of N-substituted o-phenylenediamines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Regioselectivity, Oxidation, and Catalyst Failure

Welcome to the Technical Support Center

As a Senior Application Scientist, I often see researchers struggle with N-substituted o-phenylenediamines (OPDs). These molecules are deceptively simple. While they are essential precursors for benzimidazoles, quinoxalines, and pharmaceutical pharmacophores, they present a "hydra" of synthetic challenges: rapid oxidative degradation ("The Purple Plague"), regioselectivity issues during alkylation, and catalyst poisoning during arylation.

This guide is not a textbook; it is a troubleshooting engine designed to diagnose your specific failure mode and provide a corrective protocol.

Module 1: Strategic Diagnostics (Route Selection)

User Query: "I have multiple routes to make my target. Which one avoids the common pitfalls?"

Scientist’s Analysis: The success of your synthesis depends entirely on the nature of the substituent (


) you are adding. Do not force a "one-size-fits-all" method. Use the logic gate below to select your protocol.
Decision Matrix: Synthetic Strategy

RouteSelection Start Target: N-Substituted OPD Nature Nature of Substituent (R) Start->Nature Alkyl R = Alkyl Group (Methyl, Ethyl, Benzyl) Nature->Alkyl aliphatic Aryl R = Aryl/Heteroaryl Group (Phenyl, Pyridyl) Nature->Aryl aromatic RouteA Route A: SNAr on o-Nitro (The Gold Standard) Alkyl->RouteA Preferred (Scalable) RouteB Route B: Reductive Amination (The Mild Alternative) Alkyl->RouteB If Nitro precursor unavailable Aryl->RouteA Only if Aryl is highly electron-deficient RouteC Route C: Buchwald-Hartwig (Transition Metal Catalysis) Aryl->RouteC Required

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substituent electronics.

Module 2: The "Gold Standard" Protocol ( + Reduction)

Context: This is the most robust method for N-alkyl derivatives. It avoids the messiness of alkylating a diamine directly, which inevitably leads to over-alkylation (mixtures of mono-, di-, and tri-substituted products).

Protocol: Two-Step Synthesis via o-Fluoronitrobenzene

Step 1: Nucleophilic Aromatic Substitution (


) 
  • Substrate: 1-Fluoro-2-nitrobenzene (Preferred over Chloro/Bromo).

  • Reagent: Primary amine (

    
    ).[1]
    
  • Base:

    
     (2.0 equiv) or DIPEA.
    
  • Solvent: DMF or DMSO (Polar aprotic promotes

    
    ).
    

Step 2: Chemoselective Reduction

  • Reagent:

    
     (1 atm) with Pd/C (10%) OR  Fe powder/NH4Cl (if halogens are present).
    
Troubleshooting Guide: Failures
SymptomProbable CauseCorrective Action
Reaction is sluggish (<10% conv.) Leaving Group Error: You used o-chloronitrobenzene.Switch to Fluoro: The fluoride ion is highly electronegative, stabilizing the Meisenheimer complex intermediate, accelerating the reaction rate by orders of magnitude compared to chloride [1].
Bis-substitution observed Stoichiometry/Temp: Excess amine or high heat allowed the second fluoride (if using difluoro) or nitro displacement.Control: Use exactly 1.05 eq. of amine. Lower temperature to 0°C for addition, then warm to RT.
Dehalogenation during Step 2 Catalyst Aggression: Pd/C removed a Cl/Br/I atom elsewhere on the molecule.Switch Reductant: Use Iron (Fe) powder in acetic acid or Tin(II) chloride (

)
. These reduce the nitro group without touching aryl halides [2].
Mechanistic Insight: The "Fluoro Effect"

Researchers often default to cheaper chloro-derivatives. In


, bond breaking is not the rate-determining step; nucleophilic attack is. Fluorine's high electronegativity pulls electron density, making the ipso-carbon highly electrophilic and stabilizing the transition state.

SNArMechanism Step1 o-Fluoronitrobenzene (Electrophile) Step2 Meisenheimer Complex (Stabilized by F) Step1->Step2 Amine Attack (Rate Limiting) Step3 Product (o-Nitroaniline) Step2->Step3 Loss of F- (Fast)

Figure 2: The kinetic advantage of fluorine in


 reactions.

Module 3: Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Context: Essential for synthesizing N-aryl OPDs (e.g., N-phenyl-o-phenylenediamine).


 will fail here unless the reacting aniline is extremely electron-deficient.
Troubleshooting Guide: Catalyst "Death" & Low Yields

Q: "My reaction turns black instantly and yields are <20%. Why?"

A: This is likely Catalyst Poisoning or Oxidative Deactivation .

  • The Culprit: OPDs and their precursors are excellent chelators. They can bind to the Palladium (Pd) center, displacing the phosphine ligands and shutting down the catalytic cycle.

  • The Fix:

    • Ligand Choice: Use bidentate ligands with a wide bite angle like BINAP or DPPF . These hold the Pd tighter than the substrate can [3].

    • Pd Source: Switch from

      
       to a precatalyst like 
      
      
      
      or a Buchwald generation precatalyst (e.g., XPhos Pd G3) to ensure active Pd(0) enters the cycle immediately.

Q: "I am seeing significant amounts of reduced starting material (Ar-H instead of Ar-N)."

A: This is


-Hydride Elimination .
  • The Cause: If your amine has alpha-hydrogens and the reductive elimination is slow, the complex will eliminate a hydride.

  • The Fix: Switch to a bulkier ligand (e.g., BrettPhos ) to accelerate the reductive elimination step over the side reaction [4].

Module 4: Handling & Purification (The "Purple Plague")

Context: o-Phenylenediamines are notoriously unstable in air. They undergo auto-oxidation to form quinone diimines, which dimerize into deeply colored phenazines.

User Query: "My product was white on the filter but turned purple/black in the vial overnight. Is it ruined?"

Scientist’s Protocol: Rescue & Prevention

The Rescue Protocol (Recrystallization)

If your product is dark, do not discard it. The impurity (phenazine) is highly colored, so the material looks worse than it is.

  • Dissolve: Dissolve the crude black solid in hot water or ethanol (degassed).

  • Reduce: Add Sodium Hydrosulfite (

    
    )  (approx. 1-2% w/w) and a spatula of activated charcoal. The hydrosulfite reduces the quinone impurities back to the amine [5].
    
  • Filter: Filter hot through Celite under an inert blanket (Argon).

  • Crystallize: Cool rapidly. The product should crystallize as white/off-white needles.

The Storage Protocol
  • Atmosphere: Argon is heavier than air and offers better protection than Nitrogen for solid storage.

  • Container: Amber glass (light catalyzes oxidation).

  • Form: Store as the Dihydrochloride salt (

    
    ) if possible. The salt form is infinitely more stable than the free base. Convert to free base immediately before the next step.
    
Visualization: The Oxidation Trap

Oxidation OPD o-Phenylenediamine (Colorless) Radical Imide Radical (Reactive) OPD->Radical O2 / Light QDI Quinone Diimine (Unstable) Radical->QDI Phenazine Phenazine Oligomers (Deep Purple/Black) QDI->Phenazine Dimerization

Figure 3: The auto-oxidation pathway of OPD leading to colored impurities.

Summary of Reagents & Conditions

VariableRecommendationTechnical Rationale
Leaving Group (

)
Fluorine (F)Stabilizes Meisenheimer complex; fastest kinetics.
Catalyst (Coupling) Pd-BINAP or Pd-XPhos Bidentate/Bulky ligands prevent catalyst chelation by the diamine product.
Reducing Agent

or

Prevents dehalogenation of sensitive aryl halides during nitro reduction.
Purification

wash
Reduces colored oxidative impurities during workup.
Storage HCl Salt Protonation of amines prevents oxidation initiation.

References

  • Regioselective Radical Arene Amination. Journal of the American Chemical Society. (2021). Demonstrates the challenges of regiocontrol and introduces radical mechanisms as alternatives.

  • Reduction of Nitro Compounds. Wikipedia/General Chemistry Reference. Confirms the selectivity of Iron/Acid reduction over catalytic hydrogenation for halo-nitroarenes.

  • Buchwald-Hartwig Coupling. Organic Synthesis. Detailed protocols on ligand selection (BINAP/DPPF) to prevent catalyst poisoning.

  • Buchwald-Hartwig Amin

    
    -hydride elimination and the role of bulky ligands. 
    
  • o-Phenylenediamine Synthesis & Purification. Organic Syntheses. Provides the specific protocol for using sodium hydrosulfite to decolorize oxidized OPD.

Sources

minimizing byproduct formation in the synthesis of 6-Bromo-N1-isopropylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-Bromo-N1-isopropylbenzene-1,2-diamine. This document is designed for researchers, medicinal chemists, and process development professionals to address common challenges and minimize the formation of critical byproducts during this multi-step synthesis. Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions to practical laboratory issues.

Introduction

The synthesis of 6-Bromo-N1-isopropylbenzene-1,2-diamine is a critical process for creating advanced intermediates used in the development of pharmaceuticals and other high-value materials. The purity of the final compound is paramount, as even minor impurities can significantly impact downstream reactions, biological activity, and regulatory compliance. This guide provides a comprehensive question-and-answer-based approach to troubleshoot and optimize the synthesis, focusing on a common two-step pathway: the N-isopropylation of 2-bromo-6-nitroaniline followed by the reduction of the nitro group.

Overall Synthetic Workflow

The synthesis is typically approached in two key stages, each with its own set of challenges regarding byproduct formation.

G cluster_0 Step 1: N-Isopropylation cluster_1 Step 2: Nitro Group Reduction A 2-Bromo-6-nitroaniline B Acetone + Reducing Agent (Reductive Amination) C N-isopropyl-2-bromo-6-nitroaniline A->C Selective Mono-Alkylation D N-isopropyl-2-bromo-6-nitroaniline E Reducing Agent (e.g., SnCl2, H2/Catalyst) F 6-Bromo-N1-isopropylbenzene-1,2-diamine (Final Product) D->F Chemoselective Reduction

Caption: High-level workflow for the two-step synthesis.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. The solutions provided are based on established chemical principles and validated laboratory practices.

Part 1: N-Isopropylation of 2-Bromo-6-nitroaniline

The primary challenge in this step is achieving selective mono-isopropylation without generating over-alkylated products or leaving significant amounts of starting material. Reductive amination is generally the preferred method over direct alkylation with an isopropyl halide to enhance selectivity.[1]

Q1: My N-isopropylation reaction (reductive amination with acetone) is slow or incomplete. What are the primary causes and how can I improve the conversion rate?

A1: Incomplete conversion is a common problem stemming from the low nucleophilicity of the starting material. The electron-withdrawing effects of both the ortho-bromo and ortho-nitro groups severely deactivate the aniline's amino group.[2]

  • Mechanistic Insight: Reductive amination proceeds via the formation of an intermediate imine, which is then reduced.[3] The formation of this imine is often the rate-limiting step with electron-deficient anilines.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: While sodium borohydride (NaBH₄) can be used, it may also reduce the acetone. A more selective reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is often more effective as they preferentially reduce the imine over the ketone.[1][3]

    • Acid Catalysis: The addition of a catalytic amount of acetic acid can accelerate imine formation. However, excessive acid will protonate the amine, rendering it non-nucleophilic. A pH range of 4-5 is often optimal.

    • Water Removal: Imine formation is a reversible equilibrium reaction that produces water.[3] Adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can drive the equilibrium toward the imine, thereby increasing the overall reaction rate.

    • Temperature and Solvent: Consider increasing the reaction temperature. Polar aprotic solvents like DMF or DMSO can help stabilize charged intermediates and are suitable for higher temperature reactions.[2]

Q2: I'm observing a significant amount of a new, less polar byproduct on my TLC plate. Is this the di-isopropyl byproduct, and how can I prevent its formation?

A2: Yes, the formation of N,N-di-isopropyl-2-bromo-6-nitroaniline is a likely byproduct, especially if using direct alkylation with an isopropyl halide, as the mono-alkylated product can be more nucleophilic than the starting aniline.[4] While less common in reductive amination, it can still occur.

  • Control Strategies:

    • Stoichiometry: Use a slight excess of the 2-bromo-6-nitroaniline relative to the acetone (e.g., 1.1 equivalents of the aniline). This ensures the carbonyl compound is the limiting reagent, statistically favoring mono-alkylation.[2]

    • Stepwise Procedure: For challenging cases, a stepwise approach can be effective. First, form the imine by reacting the aniline and acetone with a dehydrating agent. Once the starting material is consumed (as monitored by TLC/LC-MS), then add the reducing agent.[5] This prevents the newly formed secondary amine from competing for the remaining acetone.

Problem Likely Cause(s) Recommended Solution(s)
Low Conversion 1. Low nucleophilicity of aniline.[2]2. Insufficiently powerful or non-selective reducing agent.3. Reversible imine formation.[3]1. Add catalytic acetic acid.2. Use a selective reducing agent like NaBH(OAc)₃.[3]3. Add a dehydrating agent (e.g., molecular sieves).4. Increase reaction temperature and use a polar aprotic solvent (e.g., DMF).[2]
Di-isopropylation Byproduct 1. Excess acetone or prolonged reaction times.2. Mono-alkylated product reacting further.[4]1. Use a slight excess of 2-bromo-6-nitroaniline (1.1 eq).[2]2. Monitor the reaction closely and stop it once the starting material is consumed.3. Employ a stepwise procedure: form the imine first, then add the reductant.[5]
Residual Imine Impurity 1. Incomplete reduction.2. Insufficient amount or activity of the reducing agent.1. Increase the equivalents of the reducing agent (e.g., from 1.2 to 1.5 eq).2. Ensure the reducing agent is fresh and active.3. Increase reaction time or temperature for the reduction step.[6]
Part 2: Reduction of the Nitro Group

The selective reduction of the nitro group in the presence of a bromine atom is the final critical step. Byproduct formation often relates to incomplete reduction or undesired side reactions like dehalogenation.

Q3: During the nitro reduction, I am seeing byproducts that I suspect are from incomplete reduction. What are these species and how do I ensure the reaction goes to completion?

A3: The reduction of a nitro group proceeds through several intermediates, primarily nitroso (-NO) and hydroxylamino (-NHOH) species.[7] If these are observed, it indicates the reduction is not complete. These intermediates can also react with each other to form dimeric azoxy or azo compounds.[8]

  • Ensuring Complete Reduction:

    • Choice of Reagent: Tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate with concentrated HCl is a robust and highly effective method for this transformation. It is generally chemoselective and does not affect the bromo substituent.[9] Alternatively, iron powder in acetic acid is an economical and effective choice.[9]

    • Sufficient Equivalents: Ensure at least 3-4 equivalents of the metal reductant (e.g., Sn, Fe, Zn) are used per mole of the nitro compound to provide the necessary electrons for the full reduction.

    • Reaction Time & Temperature: These reductions can sometimes be slow. Gentle heating (e.g., 50-70 °C) can often drive the reaction to completion. Monitor the reaction by TLC or LC-MS until the starting material and any intermediates are fully consumed.

Q4: I am using catalytic hydrogenation (H₂/Pd-C) for the nitro reduction and I am losing the bromine substituent. How can I prevent this dehalogenation?

A4: This is a classic problem known as hydrodehalogenation. Palladium on carbon (Pd/C) is highly active and can readily catalyze the cleavage of C-Br bonds, especially on electron-rich aromatic rings.[8]

  • Strategies to Prevent Debromination:

    • Catalyst Choice: Switch to a catalyst less prone to causing dehalogenation. Raney Nickel is often a better choice for reducing nitro groups on halogenated aromatics.[8] Platinum-based catalysts (e.g., PtO₂) can also be effective.

    • Catalyst Modifiers: In some cases, the addition of a "catalyst poison" can selectively inhibit the dehalogenation reaction without stopping the desired nitro reduction. Examples include adding a small amount of morpholine or quinoline.

    • Alternative Reduction Method: If catalytic hydrogenation proves problematic, switching to a chemical reduction method like SnCl₂/HCl or Fe/AcOH is the most reliable way to avoid debromination.[9][10]

G cluster_0 Troubleshooting Nitro Reduction Start Crude Product Analysis Q1 Debromination Observed? Start->Q1 Q2 Incomplete Reduction? Q1->Q2 No Sol1 Switch from Pd/C to Raney Ni or use SnCl2/HCl Q1->Sol1 Yes Sol2 Increase reductant equivalents. Increase reaction time/temp. Q2->Sol2 Yes Sol3 Purify via Crystallization or Column Chromatography Q2->Sol3 No End Pure Product Sol1->End Sol2->End Sol3->End

Caption: Decision tree for troubleshooting the nitro reduction step.

Experimental Protocols

Protocol 1: N-Isopropylation via Reductive Amination

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-6-nitroaniline (1.0 eq.) and anhydrous acetone (3.0 eq.).

  • Solvent: Add a suitable solvent such as methanol or 1,2-dichloroethane (to a concentration of ~0.2 M).

  • Catalyst (Optional): Add glacial acetic acid (0.1 eq.).

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Nitro Group Reduction using Tin(II) Chloride

  • Setup: In a round-bottom flask, dissolve N-isopropyl-2-bromo-6-nitroaniline (1.0 eq.) in ethanol or ethyl acetate (~0.1 M).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq.).

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir vigorously for 2-4 hours. The reaction mixture will typically become a clear solution. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated aqueous NaHCO₃ solution until the pH is ~8. Caution: This can be exothermic and produce gas.

  • Filtration: The resulting tin salts will precipitate. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Purification: Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 6-Bromo-N1-isopropylbenzene-1,2-diamine. The product is susceptible to air oxidation and should be stored under an inert atmosphere (e.g., nitrogen or argon).[11] Further purification can be achieved by recrystallization or column chromatography under an inert atmosphere.[12][13]

References

  • [Placeholder for future reference]
  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • CIR (Cosmetic Ingredient Review). (2024). p-Phenylenediamine - CIR Report Data Sheet. [Link]

  • U.S. Patent 3,345,413. (1967). Process for purifying a phenylenediamine.
  • [Placeholder for future reference]
  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • Organic Syntheses. o-PHENYLENEDIAMINE. [Link]

  • [Placeholder for future reference]
  • WIPO Patent WO/2022/071874. (2022). PROCESS FOR THE PURIFICATION OF PHENYLENEDIAMINES. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • [Placeholder for future reference]
  • Green Chemistry (RSC Publishing). Selective reduction of nitroaromatics to azoxy compounds on supported Ag–Cu alloy nanoparticles through visible light irradiation. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]

  • Wikipedia. Reductive amination. [Link]

  • [Placeholder for future reference]
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • [Placeholder for future reference]
  • [Placeholder for future reference]
  • [Placeholder for future reference]
  • [Placeholder for future reference]
  • [Placeholder for future reference]
  • [Placeholder for future reference]
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • [Placeholder for future reference]
  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 293. [Link]

  • [Placeholder for future reference]
  • Wikipedia. Reduction of nitro compounds. [Link]

  • [Placeholder for future reference]
  • [Placeholder for future reference]
  • [Placeholder for future reference]
  • TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Link]

Sources

stability of 6-Bromo-N1-isopropylbenzene-1,2-diamine under different reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of 6-Bromo-N1-isopropylbenzene-1,2-diamine under different reaction conditions Content Type: Technical Support Center Guide

CAS: 1154593-09-5 (Analog Reference) | Molecular Formula: C9H13BrN2[1]

Emergency Triage & FAQs

Quick answers to critical issues observed in the lab.

Q1: My sample was a pale oil/solid, but it has turned dark purple/black overnight. Is it ruined? A: Not necessarily, but purity has been compromised.

  • Diagnosis: This is a classic sign of oxidative degradation .[2] Ortho-phenylenediamines are electron-rich and highly susceptible to air oxidation, forming deeply colored quinone diimines and subsequent phenazine oligomers.[1]

  • Action: If the color is surface-level, you may be able to repurify via recrystallization (if solid) or a quick silica plug filtration under nitrogen. For critical GMP steps, discard and use a fresh batch.

  • Prevention: Always store under Argon/Nitrogen at -20°C.

Q2: Can I heat this compound above 100°C for a condensation reaction? A: Proceed with extreme caution.

  • Risk: Thermal instability increases significantly above 80°C in the presence of oxygen or trace metals.

  • Guideline: If high temperature is required (e.g., for benzimidazole formation), you must degas the solvent thoroughly (sparge with N2 for 20 mins) and use a sealed vessel or strict inert atmosphere.

  • Note: The bromine atom at the C6 position (adjacent to the isopropylamine) adds steric strain. High heat can promote debromination or radical polymerization if radical initiators (like peroxides in ether solvents) are present.

Q3: I see two spots on TLC after dissolving in acetone. Is it decomposing? A: Likely yes, but it might be an artifact of the solvent.

  • Issue: Acetone can react with the primary amine (N2) to form an imine (Schiff base) in situ.

  • Troubleshoot: Switch to a non-ketone solvent like Dichloromethane (DCM) or Methanol for TLC monitoring. If two spots persist in DCM, the lower spot is likely the oxidized impurity.

Deep Dive: Stability Profile & Degradation Mechanisms

As a Senior Application Scientist, I often see researchers treat this intermediate like a standard aniline. It is not. The vicinal diamine motif creates a "push-pull" electronic system that makes the ring hyper-reactive to oxidation.[1]

The "6-Bromo" Steric Effect

The 6-bromo substituent is positioned ortho to the N-isopropyl group.[1] This creates a unique "Locked Pocket" conformation:

  • Steric Protection: The bulky bromine shields the secondary amine (N1), making it less nucleophilic than the primary amine (N2).

  • Electronic Activation: While Bromine is electron-withdrawing by induction, the diamine core is so electron-rich that the ring remains prone to oxidation.

Degradation Pathways

The following diagram illustrates the primary failure modes for this molecule.

DegradationPathways cluster_air Air/Light Exposure (AVOID) cluster_react Reaction Pathways Compound 6-Bromo-N1-isopropyl benzene-1,2-diamine (Active) Oxidation Oxidative Radical Formation Compound->Oxidation O2 / Light / Metal Ions Imine Schiff Base / Imine (Solvent Adduct) Compound->Imine Acetone/Ketones Cyclization Benzimidazole Derivative Compound->Cyclization R-CHO / Acid / Heat Quinone Quinone Diimine (Deep Color) Oxidation->Quinone -2H Polymer Phenazine Oligomers (Black Tar) Quinone->Polymer Polymerization

Caption: Figure 1. Degradation and reaction pathways.[2][3][4] The red pathway represents irreversible oxidative failure common in open-air handling.[1]

Reaction Condition Troubleshooting Guide

Scenario A: Acidic Conditions (e.g., HCl, Acetic Acid)
  • Stability: Good (as salt) / Variable (in solution) .

  • Observation: The compound is most stable as its hydrochloride or hydrobromide salt. Protonation of the amines shuts down the electron-donating effect, protecting the ring from oxidation.

  • Risk: In the presence of carboxylic acids (like formic or acetic acid) and heat, the compound will rapidly cyclize to form a benzimidazole.

  • Protocol: If you need to store it in solution, acidify to pH < 3.

Scenario B: Basic Conditions (e.g., K2CO3, Et3N, Workup)
  • Stability: Poor .

  • Mechanism: The free base form has high electron density. At pH > 8, the oxidation rate increases exponentially.

  • Troubleshooting:

    • Issue: Emulsion forms during extraction, turning dark.

    • Fix: Work quickly. Use degassed buffers. Add a reducing agent like Sodium Metabisulfite (Na2S2O5) to the aqueous wash to scavenge oxidants.

Scenario C: Palladium-Catalyzed Coupling (Buchwald/Suzuki)[1]
  • Stability: Moderate .

  • Issue: The vicinal diamine can chelate Palladium, poisoning the catalyst or leading to dehalogenation of the Bromine.

  • Solution: Use bidentate ligands (like BINAP or Xantphos) that bind Pd stronger than the diamine. Avoid monodentate phosphines.

Recommended Handling Workflow

This protocol ensures maximum integrity for critical experiments (e.g., GMP starting material).

HandlingWorkflow Storage Storage: -20°C Under Argon/Nitrogen Amber Vial Prep Preparation: Warm to RT before opening (Prevents condensation) Storage->Prep Solvent Solvent Choice: Degassed MeOH/DCM/THF Avoid: Acetone, CHCl3 (acidic) Prep->Solvent Reaction Reaction Setup: Strict Inert Atmosphere Protect from Light Solvent->Reaction Workup Workup: Acidify immediately OR Keep cold & rapid Reaction->Workup

Caption: Figure 2.[1][5] Standard Operating Procedure (SOP) for handling sensitive o-phenylenediamines.

Solubility & Solvent Compatibility Table

SolventSolubilityStability RiskRecommendation
DCM / Chloroform HighModerateAvoid Chloroform if stored long-term (forms HCl traces).[1] DCM is preferred.
Methanol / Ethanol HighGoodExcellent for reactions. Ensure solvents are anhydrous.
Acetone / MEK HighCRITICAL FAILURE Do NOT use. Forms imines/aminals rapidly.
DMSO / DMF HighPoor (Oxidative)DMSO promotes oxidation. Use only if freshly degassed.
Water (pH < 4) HighExcellentStable as salt.
Water (pH > 7) LowPoorRapid oxidation to dark oil.

References

  • BenchChem. Stabilizing 3-Isopropylbenzene-1,2-diamine for prolonged storage. Technical Guide.[2][6][7][8] (Accessed 2026). Link

  • Sigma-Aldrich. 5-Bromo-N1-isopropylbenzene-1,2-diamine Product Sheet. (Analog Reference). Link[1]

  • ChemicalBook. 6-Bromo-N1-methylbenzene-1,2-diamine Synthesis & Properties.Link[1]

  • PubChem. N-Isopropyl-N'-phenyl-1,4-phenylenediamine (Antioxidant properties).[1][5][9] National Library of Medicine. Link[1]

  • Organic Chemistry Portal. Synthesis of 1,2-Diamines and Oxidation Pathways.Link

Sources

Validation & Comparative

Assessing the Purity of Synthesized 6-Bromo-N1-isopropylbenzene-1,2-diamine by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

The synthesis of 6-Bromo-N1-isopropylbenzene-1,2-diamine presents a unique analytical challenge. As a critical intermediate for bioactive heterocycles (often Bcl-2 or kinase inhibitor scaffolds), its purity directly dictates the yield and safety of downstream APIs.

The core difficulty lies not in detecting the main peak, but in resolving it from its regioisomers (3-bromo, 4-bromo, and 5-bromo analogues) and oxidative degradants (quinonediimines). Standard C18 methods often fail to separate the 6-bromo and 5-bromo isomers due to their nearly identical hydrophobicity.

This guide compares the standard industry approach (C18) against an optimized Phenyl-Hexyl stationary phase method, demonstrating why the latter is the requisite "Gold Standard" for this specific chemotype.

Comparative Analysis of Analytical Techniques

Before diving into the HPLC specifics, we must establish why HPLC is the superior choice over other common laboratory techniques for this specific application.

FeatureqNMR (Quantitative NMR) GC-MS HPLC-UV/MS (Recommended)
Primary Utility Structural verification; molar balance.Volatile impurity profiling.Quantitative purity; trace impurity isolation.
Limit of Detection (LOD) High (~0.5 - 1%). Poor for trace isomers.Low, but thermal instability is a risk.Very Low (<0.05%). Excellent for trace analysis.
Suitability for Diamines Neutral. Good for bulk assessment but misses <1% regioisomers.Poor. 1,2-diamines chelate and degrade in hot injectors; require derivatization.Excellent. With proper pH and column choice, amines are stable and sharp.
Isomer Selectivity Moderate. Overlapping aromatic signals often obscure isomeric mixtures.Moderate. Relies on boiling point differences, which are minimal between isomers.High. Can exploit

interactions for baseline separation.
The Core Experiment: Column Selection Study

To demonstrate the "Product Performance" of the optimized method, we compared two chromatographic approaches for separating a spiked crude mixture containing the target (6-Bromo) and its most persistent impurity (5-Bromo isomer).

Experimental Conditions
  • System: Agilent 1290 Infinity II

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (primary), 210 nm (secondary).

Comparison: C18 vs. Phenyl-Hexyl
ParameterMethod A: Standard C18 Method B: Phenyl-Hexyl (Optimized)
Column Agilent ZORBAX Eclipse Plus C18 (100mm x 2.1mm, 1.8µm)Phenomenex Kinetex Phenyl-Hexyl (100mm x 2.1mm, 1.7µm)
Separation Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

Interaction
+ Halogen-

Selectivity
Retention Time (Target) 4.2 min4.8 min
Critical Pair Resolution (

)
0.8 (Co-elution) 2.4 (Baseline Separation)
Peak Shape (Tailing Factor) 1.3 (Slight tailing due to amine)1.1 (Sharper due to

-shielding)

Senior Scientist Insight: The C18 column interacts primarily with the alkyl isopropyl group. Since the isopropyl group is identical in all isomers, the selectivity is poor. The Phenyl-Hexyl phase, however, engages in a specific Halogen-


 interaction . The position of the electron-withdrawing Bromine atom relative to the amine groups alters the electron density of the benzene ring, creating a distinct "stickiness" on the Phenyl-Hexyl phase that C18 cannot replicate.
Visualizing the Mechanism & Workflow
Diagram 1: The Separation Mechanism

This diagram illustrates why the Phenyl-Hexyl column succeeds where C18 fails.

SeparationMechanism cluster_c18 Standard C18 Interaction cluster_phenyl Phenyl-Hexyl Interaction (Optimized) C18_Phase C18 Alkyl Chains Target_C18 6-Bromo Isomer C18_Phase->Target_C18 Hydrophobic only Impurity_C18 5-Bromo Isomer C18_Phase->Impurity_C18 Hydrophobic only Target_C18->Impurity_C18 Co-elution (Similar Hydrophobicity) Phenyl_Phase Phenyl-Hexyl Phase (Pi-Electron Cloud) Target_Phenyl 6-Bromo Isomer (Ortho-Steric) Phenyl_Phase->Target_Phenyl Weak Pi-Pi (Steric hindrance) Impurity_Phenyl 5-Bromo Isomer (Meta-Exposed) Phenyl_Phase->Impurity_Phenyl Strong Pi-Pi (Accessible Ring) Target_Phenyl->Impurity_Phenyl Baseline Separation (Delta RT > 0.5 min)

Caption: C18 relies solely on hydrophobicity, leading to co-elution. Phenyl-Hexyl exploits steric and electronic differences for separation.

Diagram 2: Analytical Workflow

From crude synthesis to final Certificate of Analysis (CoA).

AnalyticalWorkflow Crude Crude Synthesis (Reductive Amination) Prep Sample Prep (MeCN + Ascorbic Acid) Crude->Prep Dissolve HPLC HPLC Analysis (Phenyl-Hexyl Column) Prep->HPLC Inject 5µL Data Data Processing (Integration & UV Ratio) HPLC->Data Acquire @ 254nm Decision Purity Check (>98%?) Data->Decision Release Release CoA Decision->Release Yes Reprocess Recrystallize Decision->Reprocess No Reprocess->Prep Re-test

Caption: Step-by-step workflow emphasizing the critical stabilization step during sample preparation.

Optimized Protocol: The "Gold Standard" Method

This protocol is self-validating. If the resolution between the main peak and the nearest impurity is


, the column requires cleaning or replacement.
A. Sample Preparation (Crucial Step)
  • Solvent: 50:50 Water:Acetonitrile.[1]

  • Stabilizer: Add 0.1% Ascorbic Acid to the diluent.

    • Why? Phenylenediamines oxidize rapidly in solution (turning purple/brown). Ascorbic acid prevents the formation of quinonediimines which appear as "ghost peaks" or baseline noise [1].

  • Concentration: 0.5 mg/mL. Filter through 0.2 µm PTFE.

B. Chromatographic Parameters
  • Column: Phenomenex Kinetex Phenyl-Hexyl, 2.6 µm, 100 x 3.0 mm (or equivalent Biphenyl phase).

  • Temperature: 40°C (Improves mass transfer for aromatics).

  • Flow Rate: 0.6 mL/mL.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 8.0 min: 60% B

    • 8.1 min: 95% B (Wash)

    • 10.0 min: 95% B

    • 10.1 min: 5% B (Re-equilibrate for 3 mins)

C. System Suitability Criteria
  • Tailing Factor: Must be < 1.5 (Indicates clean amine elution).

  • Resolution (

    
    ):  > 2.0 between 6-Bromo (Target) and 5-Bromo (Impurity).
    
  • Peak Purity (DAD): Match factor > 990 across the peak width to ensure no co-eluting oxidation products.

Troubleshooting & Expert Insights

Issue: "Ghost" peaks appearing after 2-3 injections.

  • Cause: Oxidation of the diamine on the column frit or in the autosampler vial.

  • Fix: Ensure the autosampler is cooled to 4°C. Use amber vials. Verify Ascorbic Acid was added to the diluent [2].

Issue: Peak splitting or shoulder.

  • Cause: Sample solvent is too strong (e.g., 100% MeOH injection).

  • Fix: Match the sample solvent to the starting mobile phase (5% MeCN in Water). The N1-isopropyl group makes the molecule hydrophobic enough that 100% organic injection causes "breakthrough."

Issue: Retention time shift.

  • Cause: pH drift.

  • Fix: Formic acid is volatile. Prepare mobile phases fresh daily. The protonation state of the diamine (pKa ~4-5 for the second amine) is sensitive to pH changes [3].

References
  • Sielc Technologies. (n.d.). HPLC separation of brominated phenylenediamine isomers. Retrieved from [Link]

  • Vigilância Sanitária em Debate. (2016). Optimization and validation of analytical method for p-phenylenediamine stability. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions. Chemical Science. Retrieved from [Link]

Sources

Comparative Analysis of Catalytic Efficiency: A Focus on Ligands Derived from Substituted Benzene-1,2-Diamines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

For researchers and professionals in drug development and materials science, the rational design of catalysts is paramount. Chiral 1,2-diamine scaffolds are foundational in asymmetric catalysis, serving as privileged ligands for a multitude of metal-catalyzed transformations.[1][2] Their efficacy stems from the defined spatial arrangement of two nitrogen atoms, which can chelate to a metal center, creating a rigid and predictable chiral environment.

This guide delves into the catalytic efficiency of ligands derived from substituted benzene-1,2-diamines, with a specific conceptual focus on 6-Bromo-N1-isopropylbenzene-1,2-diamine. While direct, comprehensive experimental data for this specific precursor is not extensively documented in publicly available literature, its structural motifs—a bulky alkyl group, a halogen substituent, and an aromatic diamine backbone—are well-represented in a wide array of highly effective catalysts. By examining these related systems, we can construct a robust predictive framework to evaluate the potential performance of its derivatives and guide future experimental design. We will dissect the key structural elements, compare their performance in pivotal organic reactions using published data, and provide actionable experimental protocols.

The Architectural Blueprint: How Substituents Dictate Catalytic Function

The catalytic performance of a ligand is not accidental; it is a direct consequence of its three-dimensional and electronic structure. For a ligand derived from 6-Bromo-N1-isopropylbenzene-1,2-diamine, three key features would synergistically define its catalytic pocket:

  • The Aromatic Backbone (Benzene-1,2-diamine): Unlike flexible aliphatic backbones (e.g., cyclohexane-1,2-diamine), the phenylenediamine core offers rigidity. This pre-organizes the coordinating nitrogen atoms, reducing the entropic penalty upon metal binding and often leading to more stable catalytic complexes.

  • Steric Hindrance (Isopropyl and Bromo Groups): The N1-isopropyl group and the C6-bromo substituent provide significant steric bulk. This is critical for asymmetric catalysis, as these groups create a chiral pocket around the active metal center. This pocket dictates the trajectory of incoming substrates, effectively shielding one face of the prochiral substrate and promoting the formation of a single enantiomer. Increased steric congestion can enhance enantioselectivity, although excessive bulk may hinder catalytic activity by impeding substrate binding.[3]

  • Electronic Modulation (Bromo Group): The bromine atom, being strongly electronegative, acts as an electron-withdrawing group. This inductively decreases the electron density of the aromatic ring and, consequently, the Lewis basicity of the nitrogen donor atoms. This electronic tuning can significantly impact the reactivity of the metal center, affecting key steps in the catalytic cycle such as oxidative addition and reductive elimination.[4]

Synthesis of Substituted Diamine Ligands: A Generalized Approach

The synthesis of diverse ligands from a common diamine precursor is a cornerstone of catalyst development. The primary and secondary amine functionalities of a molecule like 6-Bromo-N1-isopropylbenzene-1,2-diamine offer versatile handles for modification. Common synthetic strategies include:

  • Schiff Base Condensation: Reaction with aldehydes or ketones yields diimine or imine-amine ligands. These are particularly common in the synthesis of salen-type ligands and have wide applications in catalysis.[5][6][7][8]

  • Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides at the more reactive primary amine allows for the introduction of amide or sulfonamide functionalities, which can act as hydrogen-bond donors or introduce further steric bulk.[9]

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling reactions can be used to further functionalize the aromatic ring or the amine groups, creating more complex ligand architectures.[9][10][11]

The choice of synthetic route is dictated by the desired final ligand structure and its intended catalytic application.

G cluster_synthesis Ligand Synthesis Pathways Start 6-Bromo-N1-isopropyl- benzene-1,2-diamine Schiff_Base Schiff Base Ligand (Imine Formation) Start->Schiff_Base Condensation Amide_Ligand Amide/Sulfonamide Ligand Start->Amide_Ligand Acylation/ Sulfonylation Arylated_Ligand Further Arylated Ligand Start->Arylated_Ligand Buchwald-Hartwig Amination Aldehyde Aldehyde/ Ketone Aldehyde->Schiff_Base Acyl_Cl Acyl/Sulfonyl Chloride Acyl_Cl->Amide_Ligand Aryl_Halide Aryl Halide/ Palladium Catalyst Aryl_Halide->Arylated_Ligand

Caption: General synthetic pathways for modifying a substituted benzene-1,2-diamine precursor.

Comparative Performance in Key Catalytic Reactions

To predict the efficacy of ligands from 6-Bromo-N1-isopropylbenzene-1,2-diamine, we can analyze experimental data from structurally analogous systems in cornerstone organic reactions.

Asymmetric Michael Addition

In a study involving bifunctional organocatalysts derived from (1R,2R)-cyclohexane-1,2-diamine and benzene-1,2-diamine, their activity was tested in the Michael addition of acetylacetone to trans-β-nitrostyrene.[9] This reaction is a benchmark for evaluating a catalyst's ability to control stereochemistry in C-C bond formation.

Catalyst TypeBackboneConversion (%)Enantiomeric Excess (% ee)
Amide 14d Cyclohexane-1,2-diamine93%Low (≤13%)
Benzylamine 16a Cyclohexane-1,2-diamine93%Low (≤13%)
(S)-quininamine analogues Quinuclidineup to 41%up to 72%
Squaramide 21 (Reference) Squaramide98%93% (R)
(Data synthesized from Reference[9])

Analysis & Projection: The data shows that while high conversion can be achieved with diamine-derived catalysts, achieving high enantioselectivity is a significant challenge and is highly dependent on the overall catalyst structure, not just the diamine core.[9] The cyclohexane-1,2-diamine derivatives, despite high activity, yielded low enantioselectivity.[9] This underscores the importance of the entire chiral scaffold. A ligand derived from 6-bromo-N1-isopropylbenzene-1,2-diamine, with its rigid aromatic backbone and significant steric hindrance, would be hypothesized to offer better facial discrimination than a simple acylated or benzylated aliphatic diamine, potentially leading to higher % ee values. The steric and electronic properties of the bromo- and isopropyl- groups would be critical in creating a well-defined chiral pocket.

Palladium-Catalyzed Cross-Coupling Reactions

Aromatic diamines are excellent ancillary ligands for palladium in cross-coupling reactions. Application notes for the structurally similar 4-Bromo-N1-ethylbenzene-1,2-diamine highlight its potential in Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[11] The diamine ligand coordinates to the palladium center, stabilizing it and modulating its reactivity through the catalytic cycle.

G Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Complex Ar-Pd(II)-X(L2) Intermediate OxAdd->PdII_Complex Transmetal Transmetalation (R-B(OH)2) PdII_Complex->Transmetal PdII_R_Complex Ar-Pd(II)-R(L2) Intermediate Transmetal->PdII_R_Complex RedElim Reductive Elimination PdII_R_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R Product RedElim->Product

Caption: A simplified catalytic cycle for Suzuki-Miyaura cross-coupling reactions.

Analysis & Projection: In this context, the N1-isopropyl and C6-bromo groups of our target ligand would play a dual role.

  • Ligand Role: The two nitrogen atoms would chelate to the palladium, forming the active Pd(0)L species. The bulky substituents would influence the coordination sphere, potentially promoting the reductive elimination step and preventing catalyst deactivation pathways like β-hydride elimination.

  • Reagent Role: The C-Br bond on the ligand itself could, in principle, participate in oxidative addition if not properly coordinated or if used as a building block itself.[11]

The electron-withdrawing nature of the bromine atom on the ligand backbone would make the palladium center more electrophilic, which could accelerate the rate-limiting oxidative addition step.[12] This electronic tuning is a key advantage of using substituted diamine ligands.

Experimental Protocols

The following are generalized, representative protocols based on established methodologies.[9][10][11] Researchers should optimize conditions for their specific substrates and ligand derivatives.

Protocol 1: Synthesis of a Palladium-Diamine Pre-catalyst

This protocol describes the formation of a Pd(II) complex that can be reduced in situ or used directly in certain coupling reactions.

Objective: To synthesize a well-defined palladium complex with a substituted benzene-1,2-diamine ligand.

Materials:

  • Ligand derived from 6-Bromo-N1-isopropylbenzene-1,2-diamine (1.0 equiv)

  • Palladium(II) acetate or PdCl₂(MeCN)₂ (1.0 equiv)

  • Anhydrous, degassed toluene or THF

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), add the diamine ligand (1.0 mmol) to a dry Schlenk flask.

  • Dissolve the ligand in anhydrous toluene (10 mL).

  • In a separate flask, dissolve the palladium salt (1.0 mmol) in the same solvent (5 mL).

  • Slowly add the palladium solution to the stirring ligand solution at room temperature.

  • Stir the reaction mixture for 4-12 hours. A color change or precipitation of the complex is often observed.

  • If a precipitate forms, isolate the solid by filtration, wash with a small amount of cold solvent (e.g., pentane), and dry under vacuum.

  • Characterize the resulting complex by ¹H NMR, ³¹P NMR (if applicable), and elemental analysis to confirm structure and purity.

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling Reaction

Objective: To evaluate the catalytic efficiency of the in situ-generated catalyst in a C-C bond-forming reaction.

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Diamine Ligand (2-4 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water 4:1 mixture)

  • Internal standard for GC/HPLC analysis (e.g., dodecane)

Procedure:

  • To a dry reaction vial, add the aryl bromide (1.0 mmol), arylboronic acid (1.5 mmol), and base (2.0 mmol).

  • In a separate vial, pre-form the catalyst by dissolving the palladium source (e.g., 0.01 mmol Pd₂(dba)₃) and the diamine ligand (0.02 mmol) in 1 mL of the reaction solvent. Stir for 15 minutes at room temperature.

  • Add the solvent mixture (5 mL) to the vial containing the reagents.

  • Add the pre-formed catalyst solution to the reaction mixture.

  • Seal the vial and place it in a pre-heated reaction block at 80-100 °C.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to determine the isolated yield. Calculate Turnover Number (TON) and Turnover Frequency (TOF) to quantify catalytic efficiency.

G cluster_workflow Catalytic Reaction Workflow Setup 1. Reagent & Base Loading (Ar-Br, Ar-B(OH)2) Catalyst_Prep 2. In-Situ Catalyst Preparation (Pd Source + Ligand) Setup->Catalyst_Prep Reaction 3. Combine & Heat (80-100 °C) Catalyst_Prep->Reaction Monitoring 4. Reaction Monitoring (TLC, GC, LC-MS) Reaction->Monitoring Workup 5. Aqueous Workup & Extraction Monitoring->Workup Purification 6. Column Chromatography Workup->Purification Analysis 7. Yield & Efficiency Calculation (TON/TOF) Purification->Analysis

Caption: Standard experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion and Future Outlook

While direct experimental data on the catalytic applications of ligands derived specifically from 6-Bromo-N1-isopropylbenzene-1,2-diamine remains to be broadly published, a thorough analysis of structurally related catalysts provides a powerful predictive tool for researchers. The combination of a rigid aromatic backbone, significant and well-placed steric bulk from the isopropyl and bromo substituents, and the electronic modulation conferred by the halogen atom presents a compelling blueprint for a highly effective chiral ligand.

It is projected that such ligands would demonstrate significant potential in asymmetric catalysis, particularly in reactions where a well-defined, sterically demanding chiral pocket is advantageous for achieving high enantioselectivity. Furthermore, their electronic properties make them promising candidates for tuning the performance of palladium catalysts in challenging cross-coupling reactions. The true potential of this specific ligand family will only be unlocked through dedicated synthesis and rigorous catalytic testing, and this guide provides a foundational framework for undertaking that exciting work.

References

  • Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. MDPI.
  • Effect of the Structure of the Diamine Backbone of P−N−N−P ligands in Iron(II)
  • 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones.
  • Diamine Ligands in Copper-C
  • 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones.
  • Ligand and Solvent Effects on the Catalytic Activity and Lifetime of Zwitterionic Nickel(II) Catalysts for Alternating CO.
  • 6-Bromo-N1-methylbenzene-1,2-diamine. MySkinRecipes.
  • Synthesis and characterization of ligand diimines and their complexes of copper (II) and zinc(II). iosrjen.org.
  • Chiral Diene Ligands for Asymmetric C
  • Synthesis and Characterization of Schiff Base Ligands and Their Palladium(II) Complexes. Zanco Journal of Pure and Applied Sciences.
  • Catalytic asymmetric synthesis of 1,2-diamines. RUA.
  • Synthetic and Mechanistic Studies on Pd(0)
  • Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine.
  • Synthesis, characterization, DFT and biological studies mixed ligand metal complexes containing of a new Schiff base ligand. Chemical Review and Letters.
  • Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews (RSC Publishing).
  • Synthesis, characterization, biological studies and DFT study of SchiffBases and their complexes derived from aromatic diamine compound.
  • Polyaromatic N-heterocyclic carbene ligands and π-stacking.
  • Application Notes and Protocols: 4-Bromo-N1-ethylbenzene-1,2-diamine in Coupling Reactions. Benchchem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.